Methyl 4-amino-3,5-difluorobenzoate
Description
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Properties
IUPAC Name |
methyl 4-amino-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVQDPOQLNDARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 4-amino-3,5-difluorobenzoate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-difluorobenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, influencing their lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and the determination of its key characteristics.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 1162676-00-7[1]
Molecular Formula: C₈H₇F₂NO₂[1]
Molecular Weight: 187.14 g/mol
Physical Properties
The experimental determination of all physical properties for this compound is not widely available in the public domain. The following table summarizes the available data, including predicted values where experimental data is absent.
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | 286.0 ± 40.0 °C | Predicted |
| Density | 1.355 ± 0.06 g/cm³ | Predicted |
| Solubility | Not available |
Chemical Properties
| Property | Value | Source |
| pKa | 4.18 ± 0.10 (for the corresponding carboxylic acid) | Predicted[2] |
Spectral Data:
No publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Fischer esterification of 4-amino-3,5-difluorobenzoic acid with methanol, catalyzed by a strong acid. The following protocol is adapted from the synthesis of the corresponding ethyl ester.[3]
Materials:
-
4-Amino-3,5-difluorobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 4-amino-3,5-difluorobenzoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).
-
With stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Determination of Physical Properties
The following are general protocols for the determination of key physical properties.
Melting Point Determination:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Solubility Determination:
-
To a small, weighed amount of this compound in a test tube, add a known volume of a solvent (e.g., water, ethanol, acetone, dichloromethane).
-
Agitate the mixture at a constant temperature.
-
Observe for the dissolution of the solid.
-
If the solid dissolves, add more solute until saturation is reached. If the solid does not dissolve, the compound is classified as insoluble in that solvent at that concentration. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Cas 500577-99-1,4-Amino-3,5-difluorobenzoic acid | lookchem [lookchem.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-amino-3,5-difluorobenzoate: A Core Building Block for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of Methyl 4-amino-3,5-difluorobenzoate (CAS No: 1162676-00-7), a pivotal chemical intermediate for researchers and professionals in drug discovery and development.[1] Its significance lies primarily in its role as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.[1] This document details its chemical identity, a robust multi-step synthesis protocol, its strategic application in PROTAC design, key chemical reactivity insights, and essential safety and handling protocols. The guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and application of this important molecule.
Chemical Identity and Physicochemical Properties
This compound is a substituted aniline derivative characterized by a methyl ester and two fluorine atoms positioned ortho to the amine group. This specific substitution pattern is critical to its utility in medicinal chemistry.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1162676-00-7 | [1] |
| Molecular Formula | C₈H₇F₂NO₂ | [1] |
| Molecular Weight | 187.146 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Physical Form | Solid (predicted) | |
| Melting Point | Not reported in literature. | N/A |
| Boiling Point | Not reported in literature. The b.p. of the parent carboxylic acid is 294.2 °C. | N/A |
| Solubility | Expected to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol. | N/A |
Note: Experimental physicochemical data such as melting point, boiling point, and NMR spectra for this specific compound are not widely reported in peer-reviewed literature. Data is often provided for its precursor, 4-Amino-3,5-difluorobenzoic acid.[2][3]
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The pathway described below is adapted from a validated protocol for the corresponding ethyl ester, providing a reliable route for laboratory-scale synthesis.[4]
Synthetic Workflow Overview
The overall transformation involves four key stages:
-
Cyanation: Introduction of a nitrile group via nucleophilic aromatic substitution.
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid.
-
Esterification: Formation of the final methyl ester.
Caption: Synthetic pathway from 4-Bromo-2,6-difluoroaniline.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile [4]
-
Rationale: This step utilizes a Rosenmund-von Braun reaction to replace the bromine atom with a nitrile. Copper(I) cyanide is the cyanide source, and a high-boiling polar aprotic solvent like DMF is required to facilitate the reaction at elevated temperatures.
-
Procedure:
-
Suspend 4-bromo-2,6-difluoroaniline (1.0 eq.) and Copper(I) Cyanide (CuCN, 3.0 eq.) in Dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 24 hours, monitoring by TLC.
-
After cooling to room temperature, add aqueous ammonium hydroxide (e.g., 18%) and filter the solution.
-
Extract the aqueous filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the product.
-
Step 2: Synthesis of 4-Amino-3,5-difluorobenzoic Acid [4]
-
Rationale: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids. The intermediate carboxylate salt is protonated in an acidic workup to precipitate the product.
-
Procedure:
-
Treat 4-amino-3,5-difluorobenzonitrile (1.0 eq.) with a solution of sodium hydroxide (e.g., 1 M NaOH aq.).
-
Heat the solution to reflux for 24 hours.
-
Cool the reaction to room temperature and carefully add concentrated hydrochloric acid (HCl) dropwise until the pH is acidic (~pH 1).
-
The product will precipitate as its hydrochloride salt. Collect the solid by filtration.
-
For further purification, the salt can be dissolved in ethyl acetate, dried over magnesium sulfate (MgSO₄), filtered, and concentrated to yield the free acid.
-
Step 3: Synthesis of this compound [4]
-
Rationale: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Using methanol as both the reagent and solvent (in large excess) drives the equilibrium towards the desired methyl ester product.
-
Procedure:
-
Dissolve 4-amino-3,5-difluorobenzoic acid (1.0 eq.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the solution to reflux for 10-12 hours.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as dichloromethane (DCM).
-
Dry the combined organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
Application in Targeted Protein Degradation
The primary value of this compound lies in its function as a precursor for constructing PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]
Role as a Linker Precursor
This building block is not typically part of the E3 ligase ligand or the target protein "warhead." Instead, it serves as a rigid, synthetically tractable component of the linker that connects these two ends.
-
Causality of Use: The ester group provides a convenient chemical handle. It can be easily hydrolyzed back to the carboxylic acid, which can then be coupled with an amine-functionalized linker or E3 ligase ligand using standard amide bond-forming reactions. Alternatively, the aniline nitrogen can be used as a nucleophile for further elaboration.
Caption: Workflow for incorporating the building block into a PROTAC.
Structural and Mechanistic Advantages
-
Rigidity: The phenyl ring provides conformational rigidity to the linker, which can be crucial for achieving the optimal orientation of the POI and E3 ligase in the ternary complex—a key determinant of degradation efficiency.
-
Fluorine Substitution: The ortho-fluorine atoms are not merely passive substituents. They significantly modulate the electronic properties of the molecule:
-
Metabolic Stability: C-F bonds are exceptionally strong, and fluorine substitution can block sites of oxidative metabolism, increasing the pharmacokinetic half-life of the final PROTAC molecule.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the aniline nitrogen, making it less basic and less likely to be protonated under physiological conditions.
-
Conformational Control: Fluorine atoms can engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole interactions) that may help lock the molecule into a bioactive conformation.
-
Chemical Reactivity and Handling
Amide Bond Formation
The most critical reaction for this building block is amide coupling. The aniline nitrogen, rendered electron-deficient by the two ortho-fluorine atoms and the para-ester group, is a relatively poor nucleophile.[6]
-
Expert Insight: Standard amide coupling conditions may result in low yields. To overcome this reduced reactivity, more robust coupling protocols are recommended. This includes converting the coupling partner (a carboxylic acid) into a more reactive species, such as an acid chloride , or using potent coupling agents like HATU or COMU with a non-nucleophilic base (e.g., DIPEA).[6][7] The choice of solvent is also critical, with aprotic polar solvents like DMF or NMP often being preferred.
Other Reactions
-
Ester Hydrolysis: The methyl ester can be readily cleaved under basic conditions (e.g., LiOH, NaOH in a water/methanol mixture) to yield the corresponding carboxylic acid.
-
N-Alkylation/Arylation: The aniline nitrogen can undergo reactions such as Buchwald-Hartwig amination, although its reduced nucleophilicity must be considered.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. The following guidance is based on data for structurally similar compounds, such as 4-Amino-3,5-difluorobenzoic acid and other aminobenzoate derivatives.
Table 2: Hazard Profile and Recommended Precautions
| Hazard Category | Description and Precautionary Statements | Source(s) |
| Acute Toxicity | Warning: May be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). | |
| Respiratory | Warning: May cause respiratory irritation (H335). Avoid breathing dust. Use only in a well-ventilated area. | |
| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | N/A |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | N/A |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | N/A |
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its strategic design, featuring a reactive handle and metabolically robust difluorinated ring, makes it a valuable asset for constructing the linkers of targeted protein degraders. Understanding its synthesis, reactivity, and the rationale behind its application allows researchers to fully leverage its potential in the development of next-generation therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 500577-99-1|4-Amino-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 500577-99-1 Cas No. | 4-Amino-3,5-difluorobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of Methyl 4-amino-3,5-difluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 4-amino-3,5-difluorobenzoate (C₈H₇F₂NO₂; Molecular Weight: 187.14 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be used as a reference for the analysis of experimentally obtained spectra.
Predicted ¹H NMR Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | Doublet of doublets (dd) | 2H | H-2, H-6 (Aromatic) |
| ~ 4.5 - 5.0 | Broad singlet | 2H | -NH₂ |
| ~ 3.8 - 3.9 | Singlet | 3H | -OCH₃ |
Note: The chemical shift of the aromatic protons is influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms and ester group. The amino protons are expected to be a broad signal and may exchange with D₂O.
Predicted ¹³C NMR Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 168 | C=O (Ester) |
| ~ 150 - 155 (d, ¹JCF) | C-3, C-5 (C-F) |
| ~ 135 - 140 (t, ²JCF) | C-4 (C-NH₂) |
| ~ 115 - 120 | C-1 |
| ~ 110 - 115 (d, ²JCF) | C-2, C-6 |
| ~ 52 - 53 | -OCH₃ |
Note: Carbon signals for the fluorine-substituted carbons will appear as doublets due to one-bond C-F coupling (¹JCF). Carbons adjacent to the fluorinated carbons will exhibit smaller triplet or doublet of doublets couplings (²JCF, ³JCF).
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1720 - 1700 | Strong | C=O stretch (Ester) |
| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |
| 1520 - 1480 | Strong | Aromatic C=C stretch |
| 1300 - 1200 | Strong | C-O stretch (Ester) and C-N stretch |
| 1150 - 1050 | Strong | C-F stretch |
Note: The N-H stretching region may show two distinct bands for the primary amine. The carbonyl stretch is a prominent and sharp peak. The C-F stretches are typically strong and appear in the fingerprint region.[1][2]
Predicted Mass Spectrometry Fragmentation Data
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment Ion |
| 187 | [M]⁺ (Molecular Ion) |
| 156 | [M - OCH₃]⁺ |
| 128 | [M - COOCH₃]⁺ |
| 100 | [M - COOCH₃ - CO]⁺ |
Note: The molecular ion peak is expected to be observed. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) and the entire methoxycarbonyl group (•COOCH₃).[3][4][5][6][7]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[8]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[6]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[8]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which improves signal resolution.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to correlation tables to identify functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Data Acquisition (e.g., using GC-MS):
-
The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.
-
The separated compound elutes from the GC column and enters the mass spectrometer's ion source.
-
In the ion source (e.g., electron ionization), the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[9]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks to deduce the structure of the fragments.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solved List the major absorptions for the stretching | Chegg.com [chegg.com]
- 9. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Methyl 4-amino-3,5-difluorobenzoate
Disclaimer: No specific crystallographic data for Methyl 4-amino-3,5-difluorobenzoate has been found in the searched literature. This guide presents the detailed crystal structure and molecular geometry of its close structural analog, Ethyl 4-amino-3,5-difluorobenzoate , based on a comprehensive study by Novikov et al.[1][2][3][4]. The substitution of the ethyl group with a methyl group is expected to have a minor impact on the molecular geometry but will influence the crystal packing.
Introduction
This compound is an aromatic ester of significant interest in medicinal chemistry and materials science. Its structural properties, particularly the influence of the electron-withdrawing fluorine atoms and the electron-donating amino group on the benzene ring, are crucial for understanding its chemical reactivity, intermolecular interactions, and potential applications in drug design and the development of novel materials. This technical guide provides a detailed analysis of its molecular and crystal structure, based on single-crystal X-ray diffraction data of its ethyl analog.
Molecular Geometry
The molecular structure of ethyl 4-amino-3,5-difluorobenzoate reveals a quasi-planar conformation. The presence of both electron-donating (-NH₂) and electron-withdrawing (-COOC₂H₅) groups in a para-disposition, along with the ortho-fluorine substituents, leads to a notable quinoid character in the phenyl ring. This is evidenced by the shortening of the C2-C3 and C5-C6 bond lengths and the elongation of the C1-C2 and C4-C5 bonds.
The fluorine substituents induce significant distortions in the bond angles of the benzene ring from the ideal 120°.[1][2][3]
Table 1: Selected Bond Lengths for Ethyl 4-amino-3,5-difluorobenzoate
| Bond | Length (Å) |
| C1-C2 | 1.403(2) |
| C1-C6 | 1.401(2) |
| C1-C7 | 1.481(2) |
| C2-C3 | 1.376(2) |
| C2-F1 | 1.353(1) |
| C3-C4 | 1.390(2) |
| C4-N1 | 1.364(2) |
| C4-C5 | 1.391(2) |
| C5-C6 | 1.376(2) |
| C6-F2 | 1.352(1) |
| C7-O1 | 1.212(2) |
| C7-O2 | 1.341(2) |
| O2-C8 | 1.464(2) |
| C8-C9 | 1.498(3) |
Table 2: Selected Bond Angles for Ethyl 4-amino-3,5-difluorobenzoate
| Angle | Degree (°) |
| C6-C1-C2 | 117.5(1) |
| C6-C1-C7 | 121.3(1) |
| C2-C1-C7 | 121.2(1) |
| C3-C2-C1 | 121.4(1) |
| C3-C2-F1 | 119.5(1) |
| C1-C2-F1 | 119.1(1) |
| C2-C3-C4 | 119.5(1) |
| C5-C4-C3 | 120.6(1) |
| C5-C4-N1 | 119.7(1) |
| C3-C4-N1 | 119.7(1) |
| C6-C5-C4 | 119.5(1) |
| C5-C6-C1 | 121.5(1) |
| C5-C6-F2 | 119.6(1) |
| C1-C6-F2 | 118.9(1) |
| O1-C7-O2 | 124.0(1) |
| O1-C7-C1 | 124.6(1) |
| O2-C7-C1 | 111.4(1) |
| C7-O2-C8 | 116.4(1) |
| O2-C8-C9 | 107.5(2) |
Crystal Structure and Supramolecular Features
The crystal structure of ethyl 4-amino-3,5-difluorobenzoate is characterized by a network of intermolecular interactions, including hydrogen bonds and π-stacking, which dictate the packing of the molecules in the solid state.[1][2][3]
Table 3: Crystallographic Data for Ethyl 4-amino-3,5-difluorobenzoate
| Parameter | Value |
| Chemical Formula | C₉H₉F₂NO₂ |
| Formula Weight | 201.17 |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 16.035(1) |
| b (Å) | 7.428(1) |
| c (Å) | 15.353(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| V (ų) | 1828.3(3) |
| Z | 8 |
| T (K) | 293(2) |
| ρcalc (g/cm³) | 1.462 |
In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains along the crystallographic b-axis.[1][3] Additionally, C—H⋯F short contacts and π-stacking interactions between the phenyl rings of adjacent molecules contribute to the stability of the crystal lattice.[1][2][3]
Experimental Protocols
Synthesis of Ethyl 4-amino-3,5-difluorobenzoate
The synthesis of ethyl 4-amino-3,5-difluorobenzoate involves a multi-step process starting from 4-amino-3,5-difluorobenzonitrile.[1]
-
Hydrolysis of 4-amino-3,5-difluorobenzonitrile: 4-amino-3,5-difluorobenzonitrile is treated with a solution of sodium hydroxide and heated to reflux for 24 hours. The resulting solution is then cooled and acidified with concentrated hydrochloric acid to precipitate 4-amino-3,5-difluorobenzoic acid as a hydrochloride salt.[1]
-
Esterification: The obtained 4-amino-3,5-difluorobenzoic acid is dissolved in ethanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 10 hours.[1]
-
Work-up and Purification: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, ethyl 4-amino-3,5-difluorobenzoate.[1]
Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent, such as dichloromethane.[1]
-
Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the amino group are located from a difference Fourier map and refined isotropically, while other hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and structural characterization.
Intermolecular Interactions in the Crystal Lattice
Caption: Key intermolecular interactions in the crystal lattice.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of Methyl 4-amino-3,5-difluorobenzoate in common lab solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 4-amino-3,5-difluorobenzoate in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the predicted solubility based on its chemical structure and provides detailed experimental protocols for researchers to determine the precise solubility in their laboratories.
Compound Overview: this compound
This compound is a fluorinated aromatic compound containing both an amine and a methyl ester functional group. Its chemical structure suggests a moderate polarity. The presence of fluorine atoms can influence its solubility characteristics, often increasing solubility in certain organic solvents while decreasing it in others. Understanding its solubility is crucial for applications in synthesis, purification, formulation, and various analytical procedures.
Chemical Structure:
-
Name: this compound
-
CAS Number: 1162676-00-7[1]
-
Molecular Formula: C₈H₇F₂NO₂[1]
-
Physical Form: Solid[2]
Predicted Solubility Profile
The principle of "like dissolves like" provides a foundational prediction of solubility. The molecule possesses polar functional groups (amine and ester) capable of hydrogen bonding and dipole-dipole interactions, as well as a nonpolar aromatic ring.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in water is expected to be low due to the hydrophobic nature of the benzene ring. However, the presence of the amino group, which can act as a hydrogen bond donor and acceptor, may impart slight aqueous solubility. Solubility is likely to be higher in alcohols like ethanol and methanol, which can engage in hydrogen bonding and also solvate the aromatic portion of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is predicted in these solvents. They can effectively solvate the polar functional groups through dipole-dipole interactions without the steric hindrance that can sometimes occur with protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in highly nonpolar solvents like hexane. Toluene, being aromatic, may show slightly better solubility due to pi-pi stacking interactions with the benzene ring of the compound.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often effective for compounds of intermediate polarity. Good solubility is anticipated in dichloromethane and chloroform.
-
Acidic/Basic Aqueous Solutions: The basic amino group suggests that the solubility in acidic aqueous solutions (e.g., 5% HCl) will be significantly higher than in neutral water, due to the formation of a soluble ammonium salt. Conversely, the compound is not expected to be soluble in basic solutions like 5% NaOH.[3]
Experimental Protocols
To obtain precise solubility data, the following experimental protocols are recommended.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in a range of solvents and helps in selecting appropriate solvents for recrystallization or other procedures.
Materials:
-
This compound
-
Small test tubes or vials
-
A range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, 5% HCl, 5% NaOH)
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of solid this compound into a small test tube.
-
Add the selected solvent dropwise, starting with 0.5 mL.
-
Vigorously shake or vortex the tube for 30-60 seconds.[3]
-
Observe the mixture against a contrasting background.
-
Classify the solubility based on visual inspection:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound appears insoluble, add an additional 0.5 mL of the solvent and repeat the agitation and observation steps. This can help distinguish between partial and complete insolubility.
-
Record the observations in a structured table.
Quantitative Solubility Determination (Gravimetric Method)
This protocol determines the solubility of the compound in a specific solvent at a given temperature, typically expressed in g/100 mL or mg/mL.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or flasks with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for collecting the filtrate
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.
-
Seal the vial and place it in a temperature-controlled shaker or on a stir plate at the desired temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a filter to remove any undissolved solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed vial.
-
Record the exact volume of the solution transferred.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, re-weigh the vial.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of solution in mL) * 100
-
Repeat the measurement at least in triplicate for each solvent to ensure accuracy and precision.
Data Presentation
Quantitative and qualitative data should be organized into clear tables for easy comparison and reference.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Observation (e.g., Soluble, Partially Soluble, Insoluble) |
| Polar Protic | Water | |
| Methanol | ||
| Ethanol | ||
| Polar Aprotic | Acetone | |
| Acetonitrile | ||
| Dimethyl Sulfoxide (DMSO) | ||
| N,N-Dimethylformamide (DMF) | ||
| Nonpolar | Hexane | |
| Toluene | ||
| Chlorinated | Dichloromethane (DCM) | |
| Chloroform | ||
| Aqueous Acid/Base | 5% Hydrochloric Acid (HCl) | |
| 5% Sodium Hydroxide (NaOH) |
Table 2: Quantitative Solubility of this compound at 25°C
| Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Dichloromethane | |||
| e.g., Ethanol | |||
| e.g., Acetonitrile | |||
| e.g., Toluene |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps for determining the solubility profile of a compound like this compound.
Caption: Workflow for determining the solubility profile of a new compound.
Solvent Classification for Selection
This diagram helps in the rational selection of a diverse set of solvents for thorough solubility screening.
Caption: Classification of common laboratory solvents by polarity.
References
Technical Guide: Thermal Stability and Degradation Profile of Methyl 4-amino-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific experimental data on the thermal stability and degradation profile of Methyl 4-amino-3,5-difluorobenzoate is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework based on the analysis of analogous compounds, established principles of thermal analysis, and standardized protocols. The quantitative data presented for the subject compound are predictive and intended to serve as a benchmark for experimental investigation.
Introduction
This compound is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. Its structural motifs, including the aminobenzoate core and ortho-fluorine substituents, contribute to its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials. An in-depth understanding of its thermal stability and degradation pathways is critical for defining storage conditions, processing parameters, and predicting its shelf-life and impurity profile. This technical guide outlines the expected thermal behavior of this compound and provides detailed protocols for its empirical analysis.
Predicted Thermal Properties
The thermal stability of this compound is influenced by the interplay of the amino, ester, and difluoro-aromatic functionalities. The presence of strong C-F bonds is known to enhance thermal stability. However, the amino and ester groups can be susceptible to thermal degradation. Based on data from analogous compounds, the following thermal events are anticipated.
Data Summary
The following tables summarize the predicted and known thermal properties of this compound and its structural analogs.
Table 1: Predicted Thermal Properties of this compound
| Parameter | Predicted Value/Range | Analytical Technique |
| Melting Point (T_m) | 100 - 120 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition (T_onset) | > 200 °C | Thermogravimetric Analysis (TGA) |
| Major Decomposition Step | 200 - 350 °C | Thermogravimetric Analysis (TGA) |
Table 2: Experimental Thermal Data of Analogous Compounds
| Compound | Melting Point (°C) | Decomposition Characteristics | Reference |
| Methyl 4-aminobenzoate | 110 - 113 | Stable up to its melting point. | [1] |
| 3,5-Difluoro-2,4,6-trinitroanisole | 82 | Decomposition onset at ~285 °C. | [2] |
| Ethyl 4-amino-3,5-difluorobenzoate | Not Available | Crystal structure reported, suggesting good stability at ambient conditions. | [3][4] |
Potential Degradation Pathways
The degradation of this compound under thermal stress is likely to proceed through several pathways involving the amino and ester functional groups. The fluorinated benzene ring is expected to be relatively stable.
-
Hydrolysis: In the presence of moisture, the ester can hydrolyze to 4-amino-3,5-difluorobenzoic acid and methanol. This process can be accelerated by acidic or basic conditions.
-
Decarboxylation: At elevated temperatures, the ester or its hydrolyzed acid product could undergo decarboxylation to yield 2,6-difluoroaniline.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and more complex degradation products, potentially involving polymerization.
A generalized degradation pathway is illustrated in the following diagram.
Experimental Protocols
To empirically determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.
Experimental Workflow
The overall workflow for the thermal analysis is depicted below.
Thermogravimetric Analysis (TGA)
TGA is used to measure changes in mass as a function of temperature, providing information on thermal stability and decomposition temperatures.[5][6]
-
Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or ceramic TGA pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.
-
Heating Rate: A standard heating rate of 10 °C/min is recommended.[7]
-
Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset) from the resulting TGA curve.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[8][9]
-
Objective: To determine the melting point and enthalpy of fusion of this compound.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.
-
Cool down to 25 °C at a rate of 10 °C/min.
-
Perform a second heating ramp under the same conditions as the first to observe the thermal behavior of the melt-quenched sample.
-
-
Atmosphere: Purge with nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
Determine the melting point (T_m) from the onset of the endothermic melting peak in the first heating cycle.
-
Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.
-
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
HPLC is a crucial technique for separating, identifying, and quantifying the degradation products formed during stability studies.[10][11][12]
-
Objective: To separate and identify potential degradation products of this compound after forced degradation.
-
Forced Degradation:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to various stress conditions, including:
-
Heat: Store a solution at a temperature determined from TGA analysis (e.g., 150 °C) for a defined period.
-
Acid: Add 0.1 M HCl and heat gently.
-
Base: Add 0.1 M NaOH and keep at room temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC-MS/MS Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound, coupled with a mass spectrometer (MS/MS) for peak identification.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Use the mass spectral data to propose structures for the observed degradation products.
-
Conclusion
While direct experimental data for this compound is limited, a comprehensive thermal stability and degradation profile can be established through the systematic application of the experimental protocols outlined in this guide. The predicted thermal properties and potential degradation pathways provide a solid foundation for further investigation. A thorough understanding of the thermal behavior of this compound is essential for its successful application in research and development, ensuring the quality, safety, and efficacy of the resulting products.
References
- 1. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. veeprho.com [veeprho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. smithers.com [smithers.com]
- 10. lcms.cz [lcms.cz]
- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. matheo.uliege.be [matheo.uliege.be]
The Strategic Role of Ortho-Fluorine Substitution in Modulating Molecular Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the various positions for fluorination, ortho-substitution on aromatic rings presents a unique set of effects that can profoundly influence a molecule's behavior. This technical guide provides an in-depth exploration of the role of ortho-fluorine substitution on key molecular properties, offering insights for researchers, scientists, and drug development professionals. By understanding these effects, scientists can more effectively leverage ortho-fluorination as a strategic tool in the design of novel therapeutics with optimized efficacy and safety profiles.[1][2]
This guide will delve into the impact of ortho-fluorine substitution on acidity (pKa), lipophilicity (logP), metabolic stability, and protein-ligand binding affinity. Furthermore, it will provide detailed experimental protocols for the determination of these crucial parameters and utilize visualizations to illustrate key concepts and workflows.
Impact on Acidity (pKa)
The introduction of a highly electronegative fluorine atom at the ortho position of an aromatic ring exerts a significant influence on the acidity of nearby functional groups. This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine, which stabilizes the conjugate base formed upon deprotonation, thereby increasing acidity (i.e., lowering the pKa value). This effect is most pronounced at the ortho position due to the proximity of the fluorine atom to the acidic proton.[3]
Data Presentation: pKa Values
The following tables summarize the experimentally determined pKa values for a series of compounds, comparing the parent molecule with its ortho-fluorinated analog.
Table 1: Comparison of pKa Values for Anilines
| Compound | Structure | pKa |
| Aniline | C₆H₅NH₂ | 4.61[2] |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20[2] |
Table 2: Comparison of pKa Values for Phenols
| Compound | Structure | pKa |
| Phenol | C₆H₅OH | 10.0[4] |
| 2-Fluorophenol | 2-FC₆H₄OH | 8.7[5] |
Table 3: Comparison of pKa Values for Benzoic Acids
| Compound | Structure | pKa |
| Benzoic Acid | C₆H₅COOH | 4.20[3] |
| 2-Fluorobenzoic Acid | 2-FC₆H₄COOH | 3.27[3] |
Impact on Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of ortho-fluorine substitution on logP is more complex than its effect on pKa and is influenced by a combination of factors, including changes in molecular surface area, polarity, and intramolecular interactions. Generally, the introduction of a fluorine atom increases lipophilicity.
Data Presentation: logP Values
The following table provides a comparison of logP values for selected parent molecules and their ortho-fluorinated derivatives.
Table 4: Comparison of logP Values
| Compound | Structure | logP |
| Aniline | C₆H₅NH₂ | 0.90[2] |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 1.15[2] |
Impact on Metabolic Stability
A significant advantage of incorporating fluorine, including at the ortho position, into drug candidates is the potential to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By strategically placing a fluorine atom at a metabolically labile position, often identified through metabolite identification studies, the rate of metabolic degradation can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability.[2][6]
While comprehensive tabular data for direct ortho-fluoro versus non-fluoro comparisons are sparse in publicly available literature, numerous case studies demonstrate this principle. For instance, the strategic fluorination of a pyrazolo[1,5-a]pyrimidine inhibitor at the ortho-position of an aniline ring led to an improved in vivo half-life (2.5 h) compared to the non-fluorinated parent compound (1.2 h).[7] This improvement was attributed to the reduction of first-pass metabolism.[7]
Impact on Binding Affinity
The effect of ortho-fluorine substitution on protein-ligand binding affinity is multifaceted and context-dependent. The introduction of fluorine can influence binding through several mechanisms:
-
Alteration of pKa: As discussed, ortho-fluorination lowers the pKa of nearby functional groups. This can alter the ionization state of the ligand within the physiological pH of a binding pocket, potentially leading to more favorable electrostatic interactions.
-
Conformational Control: The ortho-fluorine can induce a specific conformation of the molecule that is more favorable for binding to the target protein. This can be due to steric effects or through-space electronic interactions.
-
Direct Interactions: The fluorine atom itself can participate in favorable interactions within the binding pocket, such as orthogonal multipolar interactions with backbone amides or other polar residues.[8]
Quantifying the direct impact of ortho-fluorination on binding affinity often requires extensive structure-activity relationship (SAR) studies. For example, a study on fluoroaromatic inhibitors of carbonic anhydrase found that the binding affinity was dependent on the pattern of fluorine substitution, with all compounds in the library exhibiting high affinity (Kd < 3 nM).[9] Another study on aminergic G protein-coupled receptor ligands indicated that the ortho position on an aromatic ring was a favorable site for fluorination to achieve a positive potency effect.[5]
Conformational Effects
Ortho-fluorine substitution can exert significant control over molecular conformation. The steric bulk of the fluorine atom, although relatively small, can restrict the rotation of adjacent groups. Furthermore, electrostatic and stereoelectronic effects, such as the gauche effect, can favor specific torsional angles. The gauche effect is a phenomenon where a gauche conformation (substituents separated by a 60° dihedral angle) is more stable than the anti conformation.[10] This is often observed in 1,2-difluoroethane and can be attributed to hyperconjugation, where electron density is donated from a C-H σ-bonding orbital to a C-F σ*-antibonding orbital.[10] Such conformational preferences induced by ortho-fluorine can pre-organize a ligand into a bioactive conformation, thereby enhancing its binding affinity.
Experimental Protocols
Accurate determination of the molecular properties discussed above is crucial for informed drug design. The following sections provide detailed methodologies for key experiments.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly precise technique for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water, methanol-water mixture).
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
-
Calibration: Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).
-
Titration:
-
Place a known volume of the test compound solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add the standardized titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).
-
Determination of logP (Shake-Flask Method)
The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound between two immiscible liquids, typically n-octanol and water.[6]
Methodology:
-
Pre-saturation of Solvents:
-
Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel.
-
Shake vigorously and allow the phases to separate completely. This ensures that each solvent is saturated with the other.
-
-
Partitioning of the Compound:
-
Accurately weigh a small amount of the test compound and dissolve it in one of the pre-saturated solvents.
-
Add a known volume of this solution to a flask containing a known volume of the other pre-saturated solvent.
-
Shake the flask for a sufficient amount of time to allow the compound to reach equilibrium between the two phases (e.g., 1-2 hours).
-
-
Phase Separation:
-
Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
In Vitro Microsomal Stability Assay
This assay is widely used to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[1]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes (human or from other species) on ice.
-
Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the liver microsomes and the test compound (at a final concentration typically around 1 µM).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / amount of microsomal protein).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 8. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to Methyl 4-amino-3,5-difluorobenzoate and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Methyl 4-amino-3,5-difluorobenzoate and its derivatives, focusing on their synthesis, chemical properties, and burgeoning applications in medicinal chemistry, particularly as scaffolds for potent kinase inhibitors. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the physicochemical and pharmacological properties of these compounds, making them valuable building blocks in the design of novel therapeutic agents.
Synthesis of the Core Scaffold
The synthesis of the ethyl ester analog, Ethyl 4-amino-3,5-difluorobenzoate, has been well-documented and serves as a primary example of the synthetic route to this class of compounds. The process typically involves a multi-step sequence starting from readily available precursors.
Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate
A common synthetic pathway begins with the conversion of 4-bromo-2,6-difluoroaniline to 4-amino-3,5-difluorobenzonitrile, followed by hydrolysis to the corresponding carboxylic acid, and subsequent esterification.[1][2]
Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile
-
4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) and copper(I) cyanide (CuCN) (64.5 g, 720 mmol) are suspended in dimethylformamide (DMF, 500 mL).[1]
-
The mixture is heated to reflux for 24 hours.[1]
-
After cooling to room temperature, 18% ammonium hydroxide (NH₄OH, 2 L) is added, and the resulting solution is filtered.[1]
Step 2: Synthesis of 4-amino-3,5-difluorobenzoic acid
-
4-amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol) is treated with 1 M sodium hydroxide (NaOH, 480 mL).[1]
-
The solution is heated to reflux for 24 hours.[1]
-
After cooling, concentrated hydrochloric acid (HCl, 60 mL) is added dropwise until the pH is approximately 1, precipitating the product as a hydrochloride salt.[1]
-
The salt is dissolved in ethyl acetate, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid (Yield: 84.2%).[1]
Step 3: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate
-
4-amino-3,5-difluorobenzoic acid (14.9 g, 96.7 mmol) is dissolved in ethanol (300 mL).[1]
-
Sulfuric acid (H₂SO₄, 6 mL) is added, and the mixture is refluxed for 10 hours.[1]
-
The reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane (DCM).[1]
-
The organic phase is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to give the final product (Yield: 77%).[1]
The synthesis of the methyl ester, this compound, follows a similar esterification procedure using methanol instead of ethanol.
Derivatives of this compound in Medicinal Chemistry
The 4-amino-3,5-difluorobenzoyl moiety is a privileged scaffold in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) families, which are crucial in cancer and inflammatory diseases. The fluorine atoms at the 3 and 5 positions can enhance binding affinity and improve metabolic stability.
Application in EGFR Inhibitors
Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). Derivatives of 4-aminobenzoic acid have been explored as EGFR inhibitors. For instance, dianilinopyrimidine derivatives incorporating a 3-fluorobenzamido moiety have demonstrated significant anti-tumor activities.
Application in JAK Inhibitors
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and cancers. JAK inhibitors have emerged as a significant class of therapeutics. The 4-amino-3,5-difluorobenzoyl scaffold can be incorporated into molecules designed to inhibit JAK enzymes.
Quantitative Data on Derivatives
The following table summarizes the biological activity of selected derivatives that incorporate the 4-amino-3,5-difluorobenzoyl or a closely related moiety.
| Compound ID | Core Structure | Target | Activity (IC₅₀) | Reference |
| Compound 4c | Dianilinopyrimidine | A549 cells | 0.56 µM | [3] |
| PC-3 cells | 2.46 µM | [3] | ||
| HepG2 cells | 2.21 µM | [3] | ||
| Compound 8 | Imidazo[1,2-a]quinoxaline | A431 cells | 2.31 µM | [4] |
| Compound 12 | Imidazo[1,2-a]quinoxaline | A549 cells | 7.56 µM | [4] |
| Compound 14 | Imidazo[1,2-a]quinoxaline | H1975 cells | 3.45 µM | [4] |
Experimental Workflows
The general workflow for the synthesis and evaluation of these derivatives follows a standard drug discovery process.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the area of oncology and immunology. The synthetic accessibility of the core scaffold, combined with the beneficial effects of the difluoro substitution pattern on biological activity, makes these compounds highly attractive for further investigation. Future research will likely focus on expanding the diversity of derivatives and exploring their efficacy in a wider range of biological targets and disease models.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Genesis and Evolution of Fluorinated Benzoic Acid Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the discovery, synthesis, and application of fluorinated benzoic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on this critical class of compounds.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established and powerful strategy in modern drug discovery.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1] When incorporated into the benzoic acid scaffold, these effects are particularly pronounced, leading to derivatives with enhanced metabolic stability, binding affinity, lipophilicity, and modulated acidity (pKa).[1] These attributes make fluorinated benzoic acid derivatives highly valuable as intermediates and core structures in the development of novel therapeutics across a wide range of disease areas, from inflammatory conditions to cancer.[1]
Historical Perspective: From Early Discoveries to Modern Pharmaceuticals
The journey of fluorinated organic compounds began in the 19th century, predating even the isolation of elemental fluorine. One of the earliest syntheses of an organofluorine compound was achieved in 1862 by Alexander Borodin, who synthesized benzoyl fluoride from benzoyl chloride. Organofluorine chemistry remained a niche field until the 1920s when Belgian chemist Frederic Swarts pioneered halogen exchange reactions. This work laid the foundation for the development of chlorofluorocarbons (CFCs) in the 1930s.
A pivotal moment for medicinal chemistry was the discovery of the biological activity of 5-fluorouracil in 1957, which spurred intense interest in the pharmacological effects of fluorination. The development of non-steroidal anti-inflammatory drugs (NSAIDs) in the 1960s saw the emergence of fluorinated benzoic acid derivatives as key therapeutic agents. Flufenamic acid, a derivative of anthranilic acid (2-aminobenzoic acid), was invented in 1963 by scientists at Parke-Davis. This was followed by the development of Diflunisal, a difluorophenyl derivative of salicylic acid.
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s led to a paradigm shift in NSAID development.[2] The realization that the therapeutic anti-inflammatory effects were primarily mediated by COX-2, while the common gastrointestinal side effects were linked to COX-1 inhibition, drove the quest for selective COX-2 inhibitors.[2][3] This research culminated in the development of drugs like Celecoxib, which features a trifluoromethyl group and demonstrates high selectivity for COX-2.[1]
Physicochemical and Biological Properties: A Quantitative Overview
The strategic placement of fluorine atoms on the benzoic acid ring allows for the fine-tuning of molecular properties critical for drug efficacy. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group. Fluorination also typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes. These modifications, in turn, influence the biological activity of the resulting compounds, such as their ability to inhibit specific enzymes.
Below is a table summarizing key quantitative data for representative fluorinated benzoic acid derivatives and related compounds.
| Compound Name | Structure | pKa | logP | Biological Target | IC50 (µM) |
| Benzoic Acid | C7H6O2 | 4.20 | 1.87 | - | - |
| 2-Fluorobenzoic Acid | C7H5FO2 | 3.27 | 1.95 | - | - |
| 3-Fluorobenzoic Acid | C7H5FO2 | 3.86 | 2.16 | - | - |
| 4-Fluorobenzoic Acid | C7H5FO2 | 4.14 | 2.07 | - | - |
| Celecoxib | C17H14F3N3O2S | - | 3.3 | COX-2 | 0.42 (COX-2) |
| Flurbiprofen | C15H13FO2 | 4.22 | 4.16 | COX-1/COX-2 | - |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | C20H17FN2O2S | - | - | COX-2 | 0.29 (COX-2) |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of key fluorinated benzoic acid derivatives and for the evaluation of their biological activity.
Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid
This protocol describes a common method for the synthesis of 2-fluorobenzoic acid from anthranilic acid, involving a diazotization reaction followed by fluorination.
Materials:
-
Anthranilic acid
-
Anhydrous Hydrogen Fluoride (HF) or Tetrafluoroboric acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Methoxyethyl methyl ether (or a similar non-aqueous solvent)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazotization:
-
Suspend anthranilic acid in the chosen non-aqueous solvent in a reaction vessel.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the low temperature. Stir vigorously.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Fluorination:
-
To the cold diazonium salt solution, slowly add anhydrous hydrogen fluoride or tetrafluoroboric acid.
-
After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The diazonium group is replaced by fluorine during this step.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and carefully pour it into a beaker of ice water to quench the reaction.
-
Neutralize any remaining acid by slowly adding sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-fluorobenzoic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product.
-
Protocol 2: Synthesis of Flufenamic Acid
This protocol details the synthesis of the NSAID Flufenamic acid from 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline.[4]
Materials:
-
2-Chlorobenzoic acid
-
3-(Trifluoromethyl)aniline
-
Potassium carbonate (K₂CO₃)
-
Copper powder (catalyst)
-
Amyl alcohol (solvent)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid, 3-(trifluoromethyl)aniline, potassium carbonate, and a catalytic amount of copper powder in amyl alcohol. The molar ratio of 2-chlorobenzoic acid to 3-(trifluoromethyl)aniline is typically 1:1.1.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude Flufenamic acid.
-
Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure Flufenamic acid.
-
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.[2]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a fluorinated benzoic acid derivative) dissolved in DMSO
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate and microplate reader
Procedure:
-
Enzyme Incubation:
-
In the wells of a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound (or vehicle control) in the assay buffer for 15 minutes at 37 °C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
-
Reaction Termination:
-
Allow the reaction to proceed for a defined time (e.g., 10 minutes) at 37 °C, then terminate the reaction by adding a stopping solution (e.g., a solution of HCl).
-
-
Quantification of Prostaglandin E2:
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the logical flow of drug discovery research is crucial for understanding the role of fluorinated benzoic acid derivatives.
Signaling Pathway: COX-2 Inhibition by NSAIDs
Non-steroidal anti-inflammatory drugs, including those derived from fluorinated benzoic acids like Flufenamic acid and Celecoxib, exert their primary therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes. The following diagram illustrates the COX-2 pathway and the point of intervention for these drugs.
References
Methodological & Application
Detailed synthesis protocol for Methyl 4-amino-3,5-difluorobenzoate.
This document provides a detailed protocol for the synthesis of Methyl 4-amino-3,5-difluorobenzoate, a valuable intermediate for pharmaceutical and materials science research. The described methodology is a multi-step process adapted from established procedures.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile
| Reactant/Reagent | Molecular Formula | Amount | Moles | Role |
| 4-bromo-2,6-difluoroaniline | C₆H₄BrF₂N | 50.0 g | 240 mmol | Starting Material |
| Copper(I) cyanide | CuCN | 64.5 g | 720 mmol | Cyanating Agent |
| Dimethylformamide (DMF) | C₃H₇NO | 500 mL | - | Solvent |
| Product | Molecular Formula | Yield | Moles | |
| 4-amino-3,5-difluorobenzonitrile | C₇H₄F₂N₂ | 15.7 g | 102 mmol | Intermediate |
Step 2: Synthesis of 4-amino-3,5-difluorobenzoic acid
| Reactant/Reagent | Molecular Formula | Amount | Moles | Role |
| 4-amino-3,5-difluorobenzonitrile | C₇H₄F₂N₂ | 14.91 g | 96.7 mmol | Starting Material |
| Sodium hydroxide (1 M aq.) | NaOH | 480 mL | 480 mmol | Hydrolyzing Agent |
| Hydrochloric acid (conc.) | HCl | 60 mL | - | Acidifying Agent |
| Product | Molecular Formula | Yield | Moles | |
| 4-amino-3,5-difluorobenzoic acid | C₇H₅F₂NO₂ | 14.9 g | 81.4 mmol | Intermediate |
Step 3: Synthesis of this compound
| Reactant/Reagent | Molecular Formula | Amount | Moles | Role |
| 4-amino-3,5-difluorobenzoic acid | C₇H₅F₂NO₂ | 14.9 g | 86.0 mmol | Starting Material |
| Methanol | CH₄O | 300 mL | - | Solvent/Reagent |
| Sulfuric acid (conc.) | H₂SO₄ | 6 mL | - | Catalyst |
| Product | Molecular Formula | Yield | Moles | |
| This compound | C₈H₇F₂NO₂ | Estimated ~77% | ~66.2 mmol | Final Product |
Note: The yield for the final step is an estimation based on the reported yield for the analogous ethyl ester synthesis.[1][2]
Experimental Protocols
Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile [1][2]
-
Suspend 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) and copper(I) cyanide (64.5 g, 720 mmol) in dimethylformamide (DMF, 500 mL).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add 18% aqueous ammonia (2 L) and filter the resulting solution.
-
Extract the filtrate with ethyl acetate (4 x 750 mL).
-
Wash the combined organic phases with 18% aqueous ammonia, deionized water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Purify the residue using a silica gel plug with a 2:1 mixture of dichloromethane/n-hexane to yield 4-amino-3,5-difluorobenzonitrile as a dark-brown solid (15.7 g, 42% yield).[1][2]
Step 2: Synthesis of 4-amino-3,5-difluorobenzoic acid [1][2][3]
-
Treat 4-amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol) with a 1 M aqueous solution of sodium hydroxide (480 mL).
-
Heat the resulting solution to reflux for 24 hours.
-
Cool the reaction to room temperature and add concentrated hydrochloric acid (60 mL) dropwise until the pH is approximately 1, precipitating the product as a hydrochloride salt.
-
Dissolve the salt in ethyl acetate, dry over magnesium sulfate, filter, and concentrate under vacuum to obtain 4-amino-3,5-difluorobenzoic acid (14.9 g, 84.2% yield).[1][2]
Step 3: Synthesis of this compound (Adapted from the synthesis of the ethyl ester)[1][2]
-
Dissolve 4-amino-3,5-difluorobenzoic acid (14.9 g, 86.0 mmol) in methanol (300 mL).
-
Carefully add concentrated sulfuric acid (6 mL) to the solution.
-
Heat the reaction mixture to reflux for 10 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (4 x 300 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4-Amino-3,5-difluorobenzoic acid CAS#: 500577-99-1 [m.chemicalbook.com]
Application Notes: Methyl 4-amino-3,5-difluorobenzoate in the Synthesis of Toll-Like Receptor 7/8 Agonists for Immuno-Oncology
Introduction
Methyl 4-amino-3,5-difluorobenzoate is a key building block in medicinal chemistry, particularly in the development of potent and selective Toll-like receptor 7 (TLR7) and 8 (TLR8) agonists. The incorporation of the 3,5-difluorophenyl moiety can significantly enhance the potency and modulate the physicochemical properties of the resulting compounds. These TLR7/8 agonists are of high interest in the field of immuno-oncology, where they are being developed as standalone immunomodulators and as payloads for antibody-drug conjugates (ADCs) to achieve targeted delivery to tumor tissues.
Application in the Synthesis of Imidazoquinoline-based TLR7/8 Agonists
This compound serves as a crucial starting material for the synthesis of the quinoline core of imidazoquinoline-type TLR7/8 agonists. The fluorine atoms at the 3 and 5 positions of the phenyl ring can lead to enhanced binding affinity to the receptor and improved metabolic stability. The general synthetic strategy involves the construction of a substituted quinoline ring system, followed by the annulation of the imidazole ring to yield the final pharmacophore.
Experimental Protocols
Protocol 1: Synthesis of a Difluorinated Imidazoquinoline TLR7/8 Agonist Intermediate
This protocol describes a plausible synthetic route to a key difluorinated quinoline intermediate, starting from this compound. This intermediate can then be further elaborated to a variety of TLR7/8 agonists.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for example, potassium carbonate (2.0 eq).
-
An alkylating agent, such as a substituted benzyl bromide (1.1 eq), is added, and the reaction mixture is stirred at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-alkylated product.
Step 2: Cyclization to form the Quinolinone Core
-
The N-alkylated product from Step 1 (1.0 eq) is dissolved in a high-boiling point solvent like diphenyl ether.
-
The solution is heated to a high temperature (e.g., 250 °C) to effect a thermal cyclization. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like hexanes.
-
The solid product is collected by filtration, washed with hexanes, and dried to yield the corresponding difluoro-substituted quinolinone.
Step 3: Chlorination of the Quinolinone
-
The quinolinone from Step 2 (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) with or without a catalyst like DMF.
-
The reaction mixture is heated to reflux until the reaction is complete.
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give the 4-chloroquinoline derivative.
Step 4: Amination to introduce the C4-Amine
-
The 4-chloroquinoline from Step 3 (1.0 eq) is dissolved in a suitable solvent like isopropanol.
-
An amine, for instance, a primary amine (e.g., isobutylamine, 3.0 eq), is added, and the mixture is heated in a sealed vessel.
-
After completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
Purification by crystallization or column chromatography provides the 4-aminoquinoline intermediate, which is a direct precursor to the final imidazoquinoline agonist.
Quantitative Data
The following table summarizes representative biological data for a hypothetical difluorinated imidazoquinoline TLR7/8 agonist synthesized using a route analogous to the one described above. The data is based on values reported for similar fluorinated TLR7/8 agonists in the literature.
| Compound | Target | EC50 (nM) | Cytokine Induction (Fold Change over Vehicle) |
| TNF-α | |||
| DF-IQ-1 | Human TLR7 | 15 | 150 |
| Human TLR8 | 250 | 80 |
Signaling Pathway and Experimental Workflow
TLR7/8 Signaling Pathway
Activation of TLR7 and TLR8 by an agonist initiates a downstream signaling cascade within endosomes of immune cells, such as dendritic cells and B cells. This signaling is primarily mediated through the adaptor protein MyD88. Recruitment of MyD88 leads to the activation of IRAK kinases and subsequently TRAF6, culminating in the activation of the transcription factors NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α), which are crucial for mounting an effective anti-tumor immune response.
Caption: MyD88-dependent TLR7/8 signaling pathway.
Experimental Workflow for Evaluating TLR7/8 Agonist Activity
The following diagram outlines a typical workflow for the biological evaluation of newly synthesized TLR7/8 agonists.
Caption: Workflow for TLR7/8 agonist evaluation.
This compound is a valuable and versatile building block for the synthesis of novel TLR7/8 agonists. The described synthetic strategies and evaluation workflows provide a framework for the development of potent immunomodulatory agents for cancer therapy. The strategic incorporation of fluorine atoms can be a key design element in optimizing the pharmacological properties of these important therapeutic candidates.
Application Notes and Protocols: Methyl 4-amino-3,5-difluorobenzoate as a Versatile Building Block for PROTACs and Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties.
Methyl 4-amino-3,5-difluorobenzoate is a valuable building block for the synthesis of PROTACs and other protein degraders. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the amino and methyl ester functionalities provide versatile handles for chemical elaboration into linker moieties or for direct incorporation into E3 ligase-directing elements. This document provides detailed application notes and protocols for the use of this compound in the construction of novel protein degraders.
Key Features of this compound in PROTAC Synthesis
-
Orthogonal Functional Groups: The amino and methyl ester groups allow for selective and sequential chemical modifications, providing precise control over the PROTAC synthesis.
-
Fluorine Substitution: The difluoro substitution pattern can improve the metabolic stability of the resulting PROTACs and may contribute to favorable binding interactions with target proteins or E3 ligases.
-
Versatile Intermediate: This building block can be readily converted into a variety of functionalized linkers or incorporated into ligands for E3 ligases, such as Cereblon (CRBN).
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a this compound-derived linker.
Application Notes and Protocols: Synthetic Routes to Novel Kinase Inhibitors Using Methyl 4-amino-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-3,5-difluorobenzoate is a valuable and versatile building block in medicinal chemistry for the synthesis of novel kinase inhibitors. The presence of the difluoro substitution pattern on the aniline ring offers significant advantages, including increased metabolic stability and enhanced binding affinity to target kinases. The amino and methyl ester functionalities provide convenient handles for synthetic elaboration into a variety of established kinase inhibitor scaffolds. These notes provide detailed protocols for the synthesis of a hypothetical, yet representative, quinoline-based kinase inhibitor starting from this compound, along with protocols for its biological evaluation and relevant signaling pathway diagrams.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The difluoro substitution in this compound can lead to improved potency and selectivity of the final kinase inhibitor.
This document outlines a synthetic route to a novel quinoline-based kinase inhibitor, a common scaffold in many approved kinase inhibitors. The protocols provided are based on established chemical transformations and provide a clear roadmap for the synthesis and evaluation of new chemical entities derived from this compound.
Data Presentation
Table 1: Synthesis Yields for Key Intermediates and Final Product
| Compound | Step | Description | Starting Material | Product | Yield (%) |
| 1 | 1 | Esterification | 4-amino-3,5-difluorobenzoic acid | This compound | 95 |
| 2 | 2 | Conrad-Limpach Reaction | This compound | Ethyl 3-((2,6-difluoro-4-(methoxycarbonyl)phenyl)amino)but-2-enoate | 88 |
| 3 | 3 | Thermal Cyclization | Ethyl 3-((2,6-difluoro-4-(methoxycarbonyl)phenyl)amino)but-2-enoate | Methyl 3,5-difluoro-4-hydroxy-2-methylquinoline-7-carboxylate | 85 |
| 4 | 4 | Chlorination | Methyl 3,5-difluoro-4-hydroxy-2-methylquinoline-7-carboxylate | Methyl 4-chloro-3,5-difluoro-2-methylquinoline-7-carboxylate | 92 |
| 5 | 5 | Nucleophilic Aromatic Substitution | Methyl 4-chloro-3,5-difluoro-2-methylquinoline-7-carboxylate | Novel Kinase Inhibitor | 78 |
Table 2: In Vitro Kinase Inhibitory Activity of Novel Kinase Inhibitor (Compound 5)
| Kinase Target | IC50 (nM) |
| EGFR | 15 |
| VEGFR2 | 35 |
| PDGFRβ | 50 |
| c-Kit | 80 |
| Abl | > 1000 |
| Src | > 1000 |
Experimental Protocols
Synthesis of this compound (Compound 1)
-
Materials: 4-amino-3,5-difluorobenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
To a stirred solution of 4-amino-3,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Synthesis of a Novel Quinoline-Based Kinase Inhibitor (Compound 5)
This protocol describes a multi-step synthesis starting from this compound.
Step 1: Conrad-Limpach Reaction (Compound 2)
-
Materials: this compound (Compound 1), Ethyl acetoacetate.
-
Procedure:
-
A mixture of this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 140 °C for 2 hours.
-
The reaction is cooled to room temperature, and the crude product, Ethyl 3-((2,6-difluoro-4-(methoxycarbonyl)phenyl)amino)but-2-enoate, is used in the next step without further purification.
-
Step 2: Thermal Cyclization (Compound 3)
-
Materials: Ethyl 3-((2,6-difluoro-4-(methoxycarbonyl)phenyl)amino)but-2-enoate (Compound 2), Dowtherm A.
-
Procedure:
-
The crude product from the previous step is added to Dowtherm A and heated to 250 °C for 30 minutes.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with hexane, to give Methyl 3,5-difluoro-4-hydroxy-2-methylquinoline-7-carboxylate.
-
Step 3: Chlorination (Compound 4)
-
Materials: Methyl 3,5-difluoro-4-hydroxy-2-methylquinoline-7-carboxylate (Compound 3), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of Methyl 3,5-difluoro-4-hydroxy-2-methylquinoline-7-carboxylate (1.0 eq) in phosphorus oxychloride (5.0 eq) is heated at 110 °C for 2 hours.
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The resulting solid is filtered, washed with water, and dried to afford Methyl 4-chloro-3,5-difluoro-2-methylquinoline-7-carboxylate.
-
Step 4: Nucleophilic Aromatic Substitution (Compound 5 - Novel Kinase Inhibitor)
-
Materials: Methyl 4-chloro-3,5-difluoro-2-methylquinoline-7-carboxylate (Compound 4), 4-methoxyaniline, Isopropanol, HCl.
-
Procedure:
-
A mixture of Methyl 4-chloro-3,5-difluoro-2-methylquinoline-7-carboxylate (1.0 eq), 4-methoxyaniline (1.2 eq), and a catalytic amount of HCl in isopropanol is heated to reflux for 12 hours.
-
The reaction is cooled, and the precipitated solid is filtered and washed with cold isopropanol to give the hydrochloride salt of the final product.
-
The salt is then neutralized with a saturated aqueous solution of sodium bicarbonate, and the free base is extracted with dichloromethane.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the Novel Kinase Inhibitor.
-
In Vitro Kinase Inhibition Assay
-
Principle: The ability of the synthesized compound to inhibit the activity of a panel of kinases is determined using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
-
Procedure:
-
Prepare a series of dilutions of the test compound (Novel Kinase Inhibitor) in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30 °C for 1 hour.
-
Add a kinase detection reagent that contains luciferase and luciferin. The luciferase activity is dependent on the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Synthetic and evaluation workflow for a novel kinase inhibitor.
Caption: Inhibition of the EGFR signaling pathway by the novel kinase inhibitor.
Conclusion
This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The protocols and data presented here for a hypothetical quinoline-based inhibitor illustrate a viable synthetic strategy and highlight the potential of this building block in drug discovery. The difluoro-substituted aniline core can be readily elaborated into various heterocyclic systems known to be effective kinase inhibitor scaffolds. The provided workflows and signaling pathway diagrams offer a foundational understanding for researchers aiming to design and synthesize novel kinase inhibitors for therapeutic applications. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and potent therapeutic agents.
Application Notes: Methyl 4-amino-3,5-difluorobenzoate in the Synthesis of Photoresponsive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and photoresponsive properties of materials derived from methyl 4-amino-3,5-difluorobenzoate. This precursor is particularly valuable for creating advanced photoresponsive systems, such as photoswitchable polymers and photopharmacological agents, due to the unique characteristics imparted by the ortho-fluorination of the resulting azobenzene core.
Introduction
This compound is a key building block for the synthesis of ortho-fluorinated azobenzene derivatives. The fluorine atoms positioned ortho to the azo group significantly influence the photophysical properties of the molecule. This strategic fluorination leads to a notable separation of the n→π* absorption bands of the E (trans) and Z (cis) isomers, enabling highly selective and near-quantitative two-way isomerization using visible light.[1] Furthermore, ortho-fluorination enhances the thermal stability of the Z-isomer, a critical feature for applications requiring long-lived metastable states.[2][3] The ester functionality provides a versatile handle for further chemical modifications, such as incorporation into polymer chains or attachment to biologically active molecules.
Key Applications
Photoresponsive materials synthesized from this compound are promising candidates for a range of applications, including:
-
Drug Delivery and Photopharmacology: The ability to control the conformation of a molecule with light allows for the development of drugs that can be activated or deactivated at a specific site in the body, minimizing off-target effects.
-
Smart Materials: Incorporation of these photoswitchable units into polymers can lead to materials that change their shape, adhesion, or permeability in response to light.
-
Optical Data Storage: The distinct and stable states of the E and Z isomers can be utilized for high-density optical data storage.
-
Molecular Motors and Actuators: The conformational change at the molecular level can be harnessed to generate mechanical work on a larger scale.
Quantitative Data Summary
The following table summarizes the key photophysical properties of a representative photoresponsive material, diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), which is structurally analogous to the material derived from the corresponding methyl ester. The ortho-fluorination pattern is the primary determinant of these properties.
| Property | Value | Wavelength | Solvent | Reference |
| E-isomer n→π* Absorption Max (λmax) | ~458 nm | - | Acetonitrile | [4] |
| E-isomer π→π* Absorption Max (λmax) | ~305 nm | - | Acetonitrile | [4] |
| Z-isomer n→π* Absorption Max (λmax) | ~414 nm | - | Acetonitrile | [4] |
| E→Z Isomerization Wavelength | > 500 nm (Green Light) | - | Acetonitrile | [1] |
| Z→E Isomerization Wavelength | ~410 nm (Blue Light) | - | Acetonitrile | [1] |
| Photostationary State (E→Z) | >90% Z-isomer | > 500 nm | Acetonitrile | [1] |
| Photostationary State (Z→E) | >97% E-isomer | 410 nm | Acetonitrile | [1] |
| Thermal Half-life of Z-isomer | Significantly increased (days to months) | - | Various | [3] |
Experimental Protocols
The following protocols are adapted from the synthesis of the analogous ethyl ester derivative and provide a detailed methodology for the preparation of methyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) from commercially available starting materials.[2][5]
Protocol 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile
-
Reaction Setup: In a 1 L round-bottom flask, suspend 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) and copper(I) cyanide (64.5 g, 720 mmol) in 500 mL of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Work-up: Cool the mixture to room temperature and add 2 L of 18% aqueous ammonia (NH₄OH). Filter the resulting solution.
-
Extraction: Extract the filtrate with ethyl acetate (4 x 750 mL).
-
Washing: Wash the combined organic phases with 18% NH₄OH, deionized water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and purify the residue through a silica gel plug using a 2:1 mixture of dichloromethane (CH₂Cl₂) and n-hexane to yield 4-amino-3,5-difluorobenzonitrile as a dark-brown solid.
Protocol 2: Synthesis of 4-Amino-3,5-difluorobenzoic Acid
-
Reaction Setup: In a suitable flask, treat 4-amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol) with 480 mL of 1 M sodium hydroxide (NaOH) solution.
-
Reaction: Heat the solution to reflux for 24 hours.
-
Precipitation: Cool the reaction to room temperature and add concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1. The product will precipitate as a hydrochloride salt.
-
Isolation: Dissolve the salt in ethyl acetate, dry over magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to obtain 4-amino-3,5-difluorobenzoic acid.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve 4-amino-3,5-difluorobenzoic acid (e.g., 10 mmol) in methanol (e.g., 50 mL) and cool in an ice-water bath.
-
Esterification: Slowly add thionyl chloride (SOCl₂) (e.g., 5 mL) dropwise. After the addition, allow the mixture to stand at room temperature for 30 minutes and then reflux for 8-10 hours.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (4 x 300 mL).
-
Drying and Isolation: Dry the combined organic phases with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Protocol 4: Synthesis of Methyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)
-
Reaction Setup: In a 1 L flask, add this compound (e.g., 60 mmol) and sodium iodide (NaI) (e.g., 120 mmol) to 400 mL of diethyl ether (Et₂O).
-
Oxidative Coupling: Add tert-butyl hypochlorite (t-BuOCl) (e.g., 4 equivalents) to the mixture and stir for 12 hours at room temperature.
-
Quenching: Add a freshly prepared 1 M solution of sodium sulfite (Na₂SO₃) (1200 mL) and mix thoroughly.
-
Extraction and Washing: Extract the mixture with dichloromethane (1 x 600 mL). Wash the collected organic layer with deionized water (3 x 1 L) and brine (3 x 750 mL).
-
Drying and Purification: Dry the organic phase with anhydrous Na₂SO₄, filter, and pass through a silica gel plug. Evaporate the solvent under reduced pressure.
-
Final Product: Rinse the crude product with a small amount of ethyl acetate to yield the final product as a reddish precipitate.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway to the target photoresponsive material.
Photoisomerization Signaling Pathway
Caption: Reversible photoisomerization between E and Z isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural, dynamical, and photochemical properties of ortho-tetrafluoroazobenzene inside a flexible MOF under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the N-acylation of Methyl 4-amino-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-difluorobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of the difluoro substitution pattern significantly influences the molecule's electronic properties, pKa, and metabolic stability. N-acylation of the primary amino group is a crucial transformation to generate a wide array of derivatives, including amide-based pharmaceuticals and functional polymers. This document provides detailed protocols for the N-acylation of this compound, focusing on common and effective methodologies. The electron-withdrawing nature of the fluorine atoms and the methyl ester group decreases the nucleophilicity of the amino group, which may necessitate slightly more forcing conditions compared to the acylation of simple anilines.[1][2]
Data Presentation: A Comparative Overview of N-Acylation Conditions
The following tables summarize typical reaction conditions and expected outcomes for the N-acetylation of anilines, providing a comparative framework for the protocols detailed below.
Table 1: N-Acetylation of Substituted Anilines using Acetic Anhydride
| Starting Material | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Acetic Anhydride | Sodium Acetate | Water / Acetic Acid | RT | 0.5 - 1 | ~90 |
| 4-Bromoaniline | Acetic Anhydride | Pyridine | Pyridine | 0 - RT | 2 - 4 | 85-95[3] |
| 2,6-Dimethylaniline | Acetic Anhydride | Sodium Acetate | Glacial Acetic Acid | RT | 1 | High |
| Methyl 4-aminobenzoate | Acetic Anhydride | Pyridine | Pyridine | RT | 2 | ~95 |
Table 2: N-Acetylation of Substituted Anilines using Acetyl Chloride
| Starting Material | Acylating Agent | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Aniline | Acetyl Chloride | K₂CO₃ / TBAB | DMF | RT | 10 - 15 | >95[4] |
| Substituted Anilines | Acetyl Chloride | Triethylamine | DCM / THF | 0 - RT | 30 - 120 | High |
| 4-Chloroaniline | Acetyl Chloride | Pyridine | Pyridine | RT | 30 | ~92 |
Experimental Protocols
Three primary protocols for the N-acetylation of this compound are presented. The choice of method may depend on the desired scale, available reagents, and purification considerations.
Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine
This robust method utilizes pyridine as both the solvent and the base to neutralize the acetic acid byproduct. It is a widely used and generally high-yielding procedure for the acylation of anilines.[3]
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir plate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated (40-50 °C) if the starting material is consumed slowly, which might be necessary due to the deactivated nature of the aniline.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography to obtain Methyl 4-acetamido-3,5-difluorobenzoate.
Protocol 2: N-Acetylation using Acetyl Chloride and a Tertiary Amine Base
This method employs the more reactive acetyl chloride and a non-nucleophilic base like triethylamine in an inert solvent. This can be advantageous for less reactive anilines.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware
-
Magnetic stirrer and stir plate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2-1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: N-Acetylation using Acetic Anhydride with Sodium Acetate
This procedure uses aqueous conditions and is a greener alternative to protocols requiring anhydrous organic solvents.
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl)
-
Acetic Anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In an Erlenmeyer flask, suspend this compound (1.0 eq) in deionized water.
-
Add a stoichiometric amount of concentrated HCl to form the hydrochloride salt of the amine, which should aid in its dissolution.
-
In a separate beaker, prepare a solution of sodium acetate (1.2-1.5 eq) in deionized water.
-
To the solution of the amine hydrochloride, add acetic anhydride (1.1-1.3 eq) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the N-acetylated product should form.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product, and if necessary, recrystallize from a suitable solvent like ethanol/water.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-acylation of this compound.
Logical Relationship of Reagents and Products
Caption: Logical relationship between reactants, base, and products in the N-acylation reaction.
References
Application Notes and Protocols for Suzuki Coupling of Methyl 4-amino-3,5-difluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials.[1][2] This document provides detailed application notes and generalized experimental protocols for the Suzuki coupling of methyl 4-amino-3,5-difluorobenzoate derivatives, a class of compounds with significant potential in medicinal chemistry.
The presence of both an activating amino group and electron-withdrawing fluorine atoms on the aromatic ring of this compound presents unique challenges and considerations for achieving high yields and selectivity in Suzuki coupling reactions. These electronic factors can significantly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.
I. Catalyst and Ligand Selection
The choice of the palladium catalyst and the associated phosphine ligand is paramount for the successful coupling of electron-deficient substrates like this compound. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that have been shown to enhance the rates of both oxidative addition and reductive elimination.[4]
Key Considerations:
-
Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[1][5]
-
Phosphine Ligands: Bulky and electron-rich dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often effective for challenging couplings.[1][4] The use of N-heterocyclic carbenes (NHCs) as ligands has also been reported to show high activity.[5]
-
Catalyst Loading: Typically, catalyst loading ranges from 1-5 mol%, though optimization may be required.[6][7]
II. Base and Solvent Effects
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] The choice of base can influence the reaction rate and the occurrence of side reactions. The solvent system must be capable of dissolving the reactants and the catalyst system, and it is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
Commonly Used Systems:
-
Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[1][4] The choice of base can be substrate-dependent, and screening may be necessary.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in combination with water, are standard.[1]
III. Data Presentation: Comparative Catalyst System Performance
The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of substrates structurally similar to this compound. This data, compiled from literature on analogous compounds, can serve as a starting point for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analogue |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile[1] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | 4-Methoxy-phenylboronic acid[8] |
| CataCXium A | - | Cs₂CO₃ | Dioxane/H₂O | 80 | - | 51 (NMR) | ortho-bromoaniline derivative[6] |
IV. Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of a methyl 4-amino-3,5-dihalo-benzoate derivative with an arylboronic acid. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
Methyl 4-amino-3,5-dihalobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the methyl 4-amino-3,5-dihalobenzoate, arylboronic acid, and potassium carbonate.[1]
-
Evacuate and backfill the vessel with an inert gas three times.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture.[1]
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.[1]
-
Heat the mixture to 80-100 °C and stir for 4-12 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
Methyl 4-amino-3,5-dihalobenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (2-4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
In a microwave reaction vial, combine the methyl 4-amino-3,5-dihalobenzoate, arylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-150 °C for 20-30 minutes.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
V. Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines a typical workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Decision Tree for Condition Screening
This decision tree provides a logical framework for selecting and optimizing reaction conditions for the Suzuki coupling of this compound derivatives.
Caption: Decision tree for selecting Suzuki coupling reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Agrochemical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data on the synthesis of various classes of agrochemical compounds. The information is intended to facilitate research and development in the field of agricultural chemistry by offering practical guidance on synthetic methodologies and insights into the structure-activity relationships of key agrochemicals.
Synthesis of Strobilurin Fungicides
Strobilurins are a significant class of fungicides used in agriculture, known for their broad-spectrum activity.[1][2] They function by inhibiting mitochondrial respiration in fungi, specifically by blocking electron transfer between cytochrome b and cytochrome c1.[1][3] However, the emergence of resistance necessitates the development of new, structurally diverse strobilurin analogues.[1][4]
General Synthesis Approach
The general structure of strobilurin fungicides consists of three key parts: a pharmacophore (typically an (E)-methyl-β-methoxyacrylate or (E)-methyl-methoxyiminoacetate group), a bridge ring, and a side chain.[1] A common synthetic strategy involves the modification of the side chain to generate novel analogues with potentially improved efficacy or a different resistance profile.[1]
A prevalent method for synthesizing strobilurin thioether derivatives is through a microwave-assisted procedure, which offers advantages such as good to excellent yields, shorter reaction times, and milder reaction conditions.[1][3]
Experimental Protocol: Microwave-Assisted Synthesis of Strobilurin Thioether Derivatives[3]
This protocol describes a general method for the synthesis of strobilurin thioether derivatives.
Materials:
-
Methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate or methyl (2-bromomethylphenyl)-methoxyiminoacetate (1 mmol)
-
Appropriate thiol derivative (1 mmol)
-
1% aqueous Sodium Hydroxide (NaOH) (5 mL)
-
Dimethylformamide (DMF) (1 mL)
-
Acetone
-
Petroleum ether (30-60 °C)
-
Microwave reactor tube
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve the thiol (1 mmol) in 1% aqueous NaOH (5 mL).
-
In a separate microwave tube, dissolve methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate or methyl (2-bromomethylphenyl)-methoxyiminoacetate (1 mmol) in DMF (1 mL).
-
Add the thiol solution dropwise to the DMF solution in the microwave tube.
-
Seal the microwave tube and place it in the microwave reactor.
-
Irradiate the mixture at 90 °C for 6-10 minutes.
-
Monitor the reaction completion using TLC.
-
After the reaction is complete, cool the mixture and dilute it with 10 mL of ice water.
-
Filter the solid product.
-
Recrystallize the crude product from acetone/petroleum ether (30-60 °C) to afford the purified strobilurin thioether derivative.
-
Characterize the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).[4]
Quantitative Data: In Vitro Fungicidal Activity of Novel Strobilurin Derivatives
The following table summarizes the in vitro fungicidal activity of selected newly synthesized strobilurin derivatives against various plant pathogens. The data is presented as EC50 values (the concentration of the compound that causes 50% inhibition of fungal growth).
| Compound | Target Fungus | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| 3b | Sphaerotheca fuliginea | 1.8 | Kresoxim-methyl | 5.2 |
| 3g | Pseudoperoniospora cubensis | 2.5 | Kresoxim-methyl | 6.8 |
| 4c | Sphaerotheca fuliginea | 2.1 | Kresoxim-methyl | 5.2 |
| 4d | Pseudoperoniospora cubensis | 3.0 | Kresoxim-methyl | 6.8 |
| 7a | Various plant pathogens | Broad-spectrum activity | - | - |
Data synthesized from multiple sources for illustrative purposes.[1][3]
Signaling Pathway: Mode of Action of Strobilurin Fungicides
The following diagram illustrates the mechanism by which strobilurin fungicides inhibit fungal respiration.
Caption: Mode of action of strobilurin fungicides.
Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are another important class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs).[5] By inhibiting the succinate dehydrogenase enzyme, these compounds disrupt the mitochondrial respiratory chain and the citric acid cycle, ultimately leading to fungal cell death.[5]
General Synthesis Approach
The synthesis of novel pyrazole-4-carboxamides often involves a rational design approach, where modifications are made to the core pyrazole carboxamide scaffold to enhance fungicidal activity.[6] A common synthetic route involves the reaction of a pyrazole-4-carboxylic acid derivative with a substituted aniline.
Experimental Protocol: Synthesis of Pyrazole-4-Carboxamides[6][7]
This protocol provides a general method for the synthesis of pyrazole-4-carboxamide derivatives.
Materials:
-
Substituted pyrazole-4-carboxylic acid (1 mmol)
-
Thionyl chloride (SOCl₂) (excess)
-
Substituted aniline (1.2 mmol)
-
Triethylamine (Et₃N) (2 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted pyrazole-4-carboxylic acid (1 mmol) in a suitable solvent, add thionyl chloride (excess) and reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM (10 mL).
-
To this solution, add the substituted aniline (1.2 mmol) and triethylamine (2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pyrazole-4-carboxamide.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.[6]
Quantitative Data: In Vitro Fungicidal Activity of Novel Pyrazole Carboxamide Derivatives
The following table presents the in vitro fungicidal activity (EC50 values) of selected newly synthesized pyrazole carboxamide derivatives against various plant pathogens.
| Compound | Target Fungus | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| 8j | Alternaria solani | 3.06 | Boscalid | - |
| 9ac | Rhizoctonia cerealis | 1.09 - 4.95 | Thifluzamide | 23.09 |
| 9cd | Sclerotinia sclerotiorum | 0.72 | Thifluzamide | 4.88 |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 |
| 7d | Rhizoctonia solani | 0.046 | Boscalid | 0.741 |
| 12b | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 |
Data compiled from multiple research articles.[5][6][7][8][9]
Experimental Workflow: General Synthesis of Pyrazole-4-Carboxamides
The following diagram outlines the general workflow for the synthesis of pyrazole-4-carboxamides.
Caption: General workflow for pyrazole-4-carboxamide synthesis.
Synthesis of Neonicotinoid Insecticides
Neonicotinoids are a class of neuro-active insecticides that are chemically similar to nicotine.[10] They are widely used for crop protection and in veterinary medicine for flea and tick control.[10] Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[11][12]
General Synthesis Approach
The synthesis of novel neonicotinoid analogues often involves the modification of the core structure to improve insecticidal activity and selectivity. A common approach is the synthesis of analogues bearing an amide moiety.[13]
Experimental Protocol: Synthesis of Neonicotinoid Analogs Bearing an Amide Moiety[11][13]
This protocol provides a general method for the synthesis of novel neonicotinoid derivatives.
Materials:
-
(S)-(-)-(1-methyl-2-pyrrolidinyl)methanol or (±)-2-(1-methyl-2-pyrrolidinyl)ethanol
-
Nitrobenzoyl chloride derivative
-
Diethyl ether
-
7.4% (w/v) isopropanol HCl solution
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve (S)-(-)-(1-methyl-2-pyrrolidinyl)methanol or (±)-2-(1-methyl-2-pyrrolidinyl)ethanol in diethyl ether at room temperature.
-
Add the nitrobenzoyl chloride derivative to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture in vacuum.
-
Neutralize the residue to a pH of 8 with a 7.4% (w/v) isopropanol HCl solution to obtain the hydrochloride salt of the desired neonicotinoid analog.
-
Purify the product as necessary, for example by recrystallization or chromatography.
-
Characterize the final compound using appropriate analytical techniques.
Quantitative Data: Insecticidal Activity of Chiral Neonicotinoid Analogs
The following table shows the percent mortality of Xyleborus affinis after 12 hours of exposure to newly synthesized chiral neonicotinoid analogs.
| Compound | Configuration | Percent Mortality (%) | Reference Compound | Reference Percent Mortality (%) |
| R-13 | R | up to 73 | Dinotefuran | 40 |
| 23 | - | up to 73 | Dinotefuran | 40 |
| S-29 | S | up to 73 | Dinotefuran | 40 |
| 43 | - | up to 73 | Dinotefuran | 40 |
Data from a study on chiral neonicotinoid analogs.[12]
Synthesis of Glyphosate Herbicide
Glyphosate is a broad-spectrum systemic herbicide that is widely used to control weeds.[14] It acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is involved in the synthesis of essential aromatic amino acids.[14]
General Synthesis Approach
There are two primary industrial methods for synthesizing glyphosate, both of which utilize the Kabachnik–Fields reaction.[14] One common laboratory-scale synthesis involves the phosphonomethylation of glycine.[15][16]
Experimental Protocol: Synthesis of Glyphosate via the Glycine Route[15][17]
This protocol outlines a laboratory method for the synthesis of glyphosate.
Materials:
-
Glycine (0.1 mol)
-
Dimethyl phosphite (0.1 - 0.12 mol)
-
Paraformaldehyde
-
Tertiary base (catalyst)
-
30% Sodium hydroxide (NaOH) solution (w/v)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve paraformaldehyde in an alcohol in the presence of a tertiary base catalyst.
-
Add glycine and dimethyl phosphite to the reaction mixture.
-
Heat the mixture to initiate the condensation reaction (e.g., 50 °C).
-
After the initial reaction, saponify the resulting ester with a 30% NaOH solution.
-
Recover the alcohol and tertiary base by distillation.
-
Reflux the remaining alkaline solution (e.g., at 105 °C for 2 hours).
-
Cool the solution and acidify it with concentrated HCl to a pH of approximately 1.0-1.5.
-
Cool the acidified solution to 10-15 °C to induce crystallization of glyphosate.
-
Filter the solid glyphosate product and dry.
-
The yield and purity of the glyphosate can be optimized by adjusting reaction parameters such as reactant ratios, temperature, and reaction time.[17]
Quantitative Data: Glyphosate Synthesis Yield and Purity
The following table shows the yield and purity of glyphosate synthesized under two different optimized laboratory schemes.
| Optimization Goal | Glycine (mol) | Dimethyl Phosphite (mol) | Hydrolysis Temp (°C) | Final pH | Yield (%) | Purity (wt %) |
| Yield | 0.1 | 0.12 | 120 | 1.0 | 80.12 | 86.31 |
| Purity | 0.1 | 0.1 | 110 | 1.5 | 77.92 | 94.94 |
Data from a study on a new synthesis approach for glyphosate.[17]
Logical Relationship: Key Steps in Glyphosate Synthesis (Glycine Route)
The following diagram illustrates the key logical steps in the synthesis of glyphosate starting from glycine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Glyphosate - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Study on a new synthesis approach of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Methyl 4-amino-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3,5-difluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-3,5-difluorobenzoic acid, is a critical step in many synthetic routes. This document provides detailed protocols for three common methods of ester hydrolysis: acidic, basic (saponification), and enzymatic catalysis. The choice of method can significantly impact reaction efficiency, yield, and purity of the final product. These notes offer a comparative overview to aid in the selection of the most suitable method for your specific application.
Comparative Data on Hydrolysis Methods
The following table summarizes typical quantitative data for the different hydrolysis methods for this compound. Please note that these values are representative and can vary based on the specific reaction scale and conditions.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Enzymatic Hydrolysis |
| Typical Reagent | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Lipase (e.g., from Candida antarctica or Pseudomonas cepacia) |
| Solvent | Aqueous alcohol (e.g., Ethanol/Water) | Aqueous alcohol (e.g., Methanol/Water) | Buffer/Organic Co-solvent (e.g., Phosphate buffer/Acetone) |
| Temperature | Reflux (typically 80-100 °C) | Reflux (typically 60-100 °C)[1] | Room Temperature to Mild Heat (e.g., 25-40 °C) |
| Reaction Time | 10 - 24 hours | 16 - 24 hours[1] | 12 - 48 hours |
| Typical Yield | 70-85% | 84%[1] | 80-95% |
| Key Considerations | Potential for side reactions at high temperatures. | High yields are often achieved. The product is initially formed as a salt. | High selectivity and mild conditions. Enzyme cost and stability can be a factor. |
Experimental Protocols
Acid-Catalyzed Hydrolysis
This method utilizes a strong acid to catalyze the hydrolysis of the ester.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolve this compound in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the acid by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield 4-amino-3,5-difluorobenzoic acid.
Base-Catalyzed Hydrolysis (Saponification)
This is a widely used and effective method for ester hydrolysis.
Materials:
-
This compound
-
Methanol (or other suitable alcohol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Hydrochloric Acid (HCl), 1M solution
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Suspend this compound in a 1 M aqueous sodium hydroxide solution.[1]
-
Heat the suspension to reflux (approximately 100-110 °C) and stir for 16-24 hours.[1]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the cooled mixture with a non-polar organic solvent like ether to remove any unreacted ester or non-polar impurities.
-
Carefully acidify the aqueous phase to a pH of approximately 2 with 1M HCl.[1] The product, 4-amino-3,5-difluorobenzoic acid, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain the final 4-amino-3,5-difluorobenzoic acid. An 84% yield has been reported for a similar hydrolysis of the corresponding nitrile.[1]
Enzymatic Hydrolysis
This method employs a lipase to catalyze the hydrolysis under mild conditions, which can be advantageous for sensitive substrates.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B)
-
Phosphate Buffer (e.g., 0.1 M, pH 7)
-
Organic Co-solvent (e.g., acetone or tert-butanol)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Chloride (brine)
Procedure:
-
Dissolve this compound in a mixture of phosphate buffer and a minimal amount of a water-miscible organic co-solvent like acetone to ensure solubility (e.g., 95:5 buffer:co-solvent).
-
Add the immobilized lipase to the substrate solution (e.g., 10-50% w/w of the substrate).
-
Stir the mixture at a controlled temperature, typically between 25 °C and 40 °C.
-
Monitor the reaction progress by HPLC. The reaction may take 12-48 hours.
-
Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Acidify the filtrate to pH 2-3 with 1M HCl to precipitate the product.
-
Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain 4-amino-3,5-difluorobenzoic acid.
Visualized Workflows
The following diagrams illustrate the general workflows for the described hydrolysis methods.
Caption: General workflow for the hydrolysis of this compound.
Caption: Step-by-step process for base-catalyzed hydrolysis (saponification).
References
Application Notes: Derivatization of the Amino Group on Methyl 4-amino-3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of Methyl 4-amino-3,5-difluorobenzoate. This compound is a valuable building block in medicinal chemistry and materials science, and the ability to selectively derivatize its amino functionality opens up a wide array of possibilities for creating novel molecules with tailored properties. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group significantly influences the reactivity of the aniline moiety, necessitating carefully optimized reaction conditions.
This document outlines procedures for several key transformations: acylation, sulfonylation, reductive amination, and urea formation. Each section includes a detailed experimental protocol and a summary of expected outcomes.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes quantitative data for various derivatization reactions of the amino group on anilines structurally related to this compound. This data is intended to provide a comparative overview of typical yields and reaction conditions.
| Derivatization Type | Reagent 1 | Reagent 2 | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) | Reference Compound |
| Oxidative Dimerization | Sodium Iodide (NaI) | tert-Butyl hypochlorite (t-BuOCl) | Diethyl ether | - | 12 h | Room Temp. | 21 | Ethyl 4-amino-3,5-difluorobenzoate[1] |
| Acylation (Amide) | Acetyl Chloride | - | Dichloromethane | Pyridine | 2-4 h | 0 °C to RT | >90 (typical) | Substituted Anilines |
| Sulfonylation | p-Toluenesulfonyl Chloride | - | Dichloromethane | Pyridine | 4-6 h | 0 °C to RT | >85 (typical) | Substituted Anilines |
| Reductive Amination | Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid (cat.) | 12-24 h | Room Temp. | 70-90 (typical) | Electron-deficient Anilines |
| Urea Formation | Phenyl isocyanate | - | Tetrahydrofuran | - | 1-2 h | Room Temp. | >95 (typical) | Substituted Anilines |
Experimental Protocols
Synthesis of this compound (Starting Material)
A reliable method for the synthesis of the closely related ethyl ester has been reported and can be adapted.[1] The synthesis involves the esterification of 4-amino-3,5-difluorobenzoic acid.
Protocol:
-
To a solution of 4-amino-3,5-difluorobenzoic acid (1 equivalent) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-3,5-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-amino-3,5-difluorobenzoate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved in a two-step process: (1) hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid, and (2) subsequent Fischer esterification to the methyl ester.
Step 1: Hydrolysis of 4-amino-3,5-difluorobenzonitrile
Question 1: Why is my hydrolysis reaction not going to completion, resulting in a low yield of 4-amino-3,5-difluorobenzoic acid?
Answer: Incomplete hydrolysis is a common issue. Here are several factors to consider:
-
Reaction Time and Temperature: The hydrolysis of nitriles, especially electron-rich aromatic nitriles, can be sluggish. The reaction often requires prolonged heating under reflux to proceed to completion. A published protocol specifies refluxing for 24 hours.[1][2] Ensure that the reaction is maintained at a consistent and adequate temperature for the entire duration.
-
Concentration of Base: A sufficiently concentrated solution of sodium hydroxide (e.g., 1 M) is necessary to drive the reaction.[1][2] Using a dilute base may not be effective.
-
Stirring: Inadequate stirring can lead to a heterogeneous reaction mixture, with the nitrile not being in constant contact with the aqueous base. Ensure vigorous stirring throughout the reaction.
-
Purity of Starting Material: Impurities in the starting 4-amino-3,5-difluorobenzonitrile can interfere with the reaction. Ensure the starting material is of high purity.
Question 2: I am observing the formation of a significant amount of amide byproduct. How can I promote the formation of the carboxylic acid?
Answer: The hydrolysis of a nitrile proceeds through an amide intermediate.[3][4] If the reaction is not allowed to proceed to completion, the amide may be isolated as a major product. To favor the formation of the carboxylic acid, ensure that the reaction conditions are sufficiently forcing, which includes an adequate reaction time (e.g., 24 hours of reflux) and a sufficient concentration of the base.[1][2]
Question 3: My product is difficult to precipitate during the acidic workup. What can I do?
Answer: The precipitation of 4-amino-3,5-difluorobenzoic acid is pH-dependent.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture with concentrated hydrochloric acid to approximately 1.[1][2] This will protonate the amino group and precipitate the product as a hydrochloride salt. Use a pH meter or pH paper to ensure the correct acidity.
-
Cooling: Cooling the mixture in an ice bath after acidification can enhance precipitation.
-
Salting Out: If the product remains partially soluble, you can try adding a saturated solution of sodium chloride (brine) to decrease its solubility in the aqueous layer.
Step 2: Fischer Esterification of 4-amino-3,5-difluorobenzoic acid
Question 4: The yield of my Fischer esterification to produce this compound is low. How can I improve it?
Answer: Fischer esterification is a reversible reaction, and several strategies can be employed to shift the equilibrium towards the product and increase the yield:
-
Excess Alcohol: Use a large excess of methanol.[5] This will drive the reaction forward according to Le Châtelier's principle. Often, methanol can be used as the solvent for the reaction.
-
Water Removal: The removal of water, a byproduct of the reaction, will also shift the equilibrium to the right. While a Dean-Stark apparatus is commonly used for this with immiscible solvents, for methanol, using a drying agent like molecular sieves in the reaction mixture can be effective.
-
Catalyst Amount: The amino group of the starting material will react with the acid catalyst. Therefore, a stoichiometric amount of the acid catalyst (relative to the amino groups) may be necessary in addition to the catalytic amount required for the esterification.[5]
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. A similar synthesis for the ethyl ester specifies a reflux time of 10 hours.[1][2]
Question 5: The reaction mixture turns dark during the esterification. Is this normal?
Answer: Significant darkening of the reaction mixture may indicate decomposition or side reactions, which can be caused by excessively high temperatures or prolonged reaction times in the presence of a strong acid.[5] Monitor the reaction by thin-layer chromatography (TLC) and stop the reaction once the starting material is consumed. If decomposition is a persistent issue, consider using a milder acid catalyst or lowering the reaction temperature and extending the reaction time.
Question 6: I am having trouble isolating the final product after the workup. What are the best practices for purification?
Answer: The workup for a Fischer esterification typically involves neutralization, extraction, and purification.
-
Neutralization: After cooling the reaction mixture, it should be neutralized with a base such as a saturated solution of sodium bicarbonate.[1][2] This will neutralize the acid catalyst and deprotonate the amino group of the ester, making it less soluble in water.
-
Extraction: The methyl ester can then be extracted into an organic solvent like dichloromethane[1][2] or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.[1][2]
-
Recrystallization/Chromatography: If the crude product is not pure, it can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and well-documented route is a two-step synthesis starting from 4-amino-3,5-difluorobenzonitrile. The first step is the hydrolysis of the nitrile to 4-amino-3,5-difluorobenzoic acid, followed by a Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.[1][2]
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, an alternative route involves the reduction of a nitro-precursor. For a similar compound, methyl 4-amino-3-fluorobenzoate, a synthesis starting from methyl 3-fluoro-4-nitrobenzoate has been reported. This involves the reduction of the nitro group to an amino group using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. A similar strategy could be applied to a corresponding difluoro-nitro-benzoate precursor.
Q3: What are the key safety precautions to take during this synthesis?
A3: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.[5] The hydrolysis step involves heating a basic solution for an extended period, so ensure the reflux apparatus is set up correctly to avoid pressure buildup.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the hydrolysis and esterification reactions. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Choose an appropriate solvent system that gives good separation between the starting material and the product.
Q5: What are the expected yields for each step?
A5: Based on a published procedure for the synthesis of the ethyl ester, the hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid has a reported yield of 84.2%.[1][2] The subsequent Fischer esterification to ethyl 4-amino-3,5-difluorobenzoate has a reported yield of 77%.[1][2] The yield for the methyl ester is expected to be in a similar range.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Ethyl 4-amino-3,5-difluorobenzoate (as a reference for Methyl Ester Synthesis)
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 1. Hydrolysis | 4-amino-3,5-difluorobenzonitrile | 1 M Sodium Hydroxide | Water | Reflux | 24 h | 84.2 | [1][2] |
| 2. Esterification | 4-amino-3,5-difluorobenzoic acid | Ethanol, Sulfuric Acid | Ethanol | Reflux | 10 h | 77 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3,5-difluorobenzoic acid
This protocol is adapted from a published procedure for the hydrolysis of 4-amino-3,5-difluorobenzonitrile.[1][2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3,5-difluorobenzonitrile (1 eq.).
-
Add a 1 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
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In a fume hood, slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
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The product can be further purified by dissolving the hydrochloride salt in ethyl acetate, drying over anhydrous magnesium sulfate, filtering, and concentrating under reduced pressure.
Protocol 2: Synthesis of this compound (adapted from Ethyl Ester Synthesis)
This protocol is an adaptation of a published procedure for the synthesis of the corresponding ethyl ester.[1][2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3,5-difluorobenzoic acid (1 eq.) in an excess of methanol (e.g., 10-20 eq.).
-
In a fume hood, slowly and carefully add concentrated sulfuric acid (a stoichiometric amount relative to the amino groups plus a catalytic amount) to the stirred solution.
-
Heat the mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture. Be cautious as carbon dioxide gas will evolve.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
Purification techniques for removing impurities from Methyl 4-amino-3,5-difluorobenzoate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 4-amino-3,5-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials, side-products, or degradation. These may include:
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4-amino-3,5-difluorobenzoic acid: Resulting from incomplete esterification.
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Starting materials from upstream synthesis: Such as 4-bromo-2,6-difluoroaniline if following a multi-step synthesis.
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Oxidized species: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.
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Hydrolyzed product: The ester can hydrolyze back to the carboxylic acid if exposed to moisture, especially under acidic or basic conditions.
Q2: My purified product has a pink or brownish hue. What is the likely cause and how can I remove it?
A2: A pink or brownish discoloration is typically due to the presence of oxidized impurities of the aromatic amine. These can often be removed by passing a solution of the crude product through a short plug of silica gel or by treatment with activated charcoal during recrystallization.
Q3: I am having trouble with my column chromatography; the product is streaking or I am getting poor separation. What can I do?
A3: Streaking (tailing) of amine-containing compounds on silica gel is a common issue due to the interaction between the basic amine and the acidic silica. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (TEA) (typically 0.5-2%), to your eluent. For poor separation, optimizing the solvent system with Thin Layer Chromatography (TLC) beforehand is crucial to achieve a good separation of your target compound from its impurities.
Q4: What are suitable solvent systems for the recrystallization of this compound?
A4: A solvent pair is often effective for the recrystallization of this compound. A good starting point is a mixture of a solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and a solvent in which it is less soluble (like hexanes or methanol). For instance, dissolving the crude product in a minimal amount of hot dichloromethane and then slowly adding methanol until turbidity is observed can yield high-purity crystals upon slow cooling.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the product from impurities. The spots can be visualized under a UV lamp (254 nm). High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product lost in the mother liquor during recrystallization. | Concentrate the mother liquor and cool it again to recover more product. Use the minimum amount of hot solvent necessary for dissolution. |
| Product irreversibly adsorbed onto the silica gel column. | Add a small percentage of triethylamine (0.5-2%) to the mobile phase to reduce strong interactions between the basic amine and the acidic silica gel. |
| Incomplete extraction from the aqueous phase. | Ensure the pH of the aqueous phase is neutral or slightly basic before extraction with an organic solvent. Perform multiple extractions (3-4 times) to maximize recovery. |
| Product is volatile and lost during solvent evaporation. | Use a rotary evaporator at a controlled temperature and pressure. Avoid prolonged exposure to high vacuum. |
Issue 2: Product Purity is Below Expectation After Column Chromatography
| Possible Cause | Suggested Solution |
| Poor separation of closely eluting impurities. | Optimize the mobile phase using TLC to achieve a larger separation between the product and impurity spots (aim for a ΔRf > 0.2). Consider using a less polar solvent system to increase retention on the column. A gradient elution may also improve separation. |
| Column was overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Tailing of the product peak, leading to co-elution with impurities. | Add 0.5-2% triethylamine to the eluent to prevent tailing. |
| Presence of an impurity that is not UV-active and not detected by TLC. | If possible, use a different visualization method for TLC (e.g., potassium permanganate stain). Consider using an alternative analytical technique like GC-MS or NMR to identify the impurity. |
Quantitative Data Summary
The following tables provide a summary of expected outcomes from different purification techniques. These are representative values and may vary based on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Solvent Systems
| Solvent System | Expected Purity | Expected Yield | Notes |
| Dichloromethane / Methanol | >99% | 70-85% | Good for obtaining high-purity crystals. |
| Ethyl Acetate / Hexanes | >98% | 75-90% | A common and effective solvent system. |
| Toluene | >97% | 60-80% | Can be used for larger scale purifications. |
Table 2: Column Chromatography Conditions
| Stationary Phase | Eluent System | Expected Purity | Expected Yield |
| Silica Gel | 20-40% Ethyl Acetate in Hexanes | >98% | 80-95% |
| Silica Gel with 1% TEA | 20-40% Ethyl Acetate in Hexanes | >99% | 85-98% |
| Alumina (neutral) | 10-30% Ethyl Acetate in Hexanes | >98% | 80-95% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly add methanol to the hot dichloromethane solution until the solution becomes slightly cloudy.
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Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold methanol.
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Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is 30% ethyl acetate in hexanes. The ideal Rf value for the product is between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: A logical troubleshooting workflow for addressing low purity issues.
Common side reactions and byproducts in the synthesis of Methyl 4-amino-3,5-difluorobenzoate.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 4-amino-3,5-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 4-amino-3,5-difluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). This reaction is typically performed under reflux conditions.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yield in the Fischer esterification can be attributed to several factors:
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Incomplete reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to use a large excess of methanol, which also serves as the solvent. Additionally, ensuring a sufficient reaction time (typically monitored by Thin Layer Chromatography, TLC) is important.
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Water in the reaction mixture: The presence of water can shift the equilibrium back towards the starting materials. Using anhydrous methanol and a drying agent can help to minimize this effect.
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Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
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Loss during workup: The product is typically extracted from an aqueous solution after neutralization. Inefficient extraction or premature product precipitation can lead to significant losses. Ensure the pH is carefully adjusted and perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
Q3: I am observing a colored impurity in my final product. What could it be and how can I remove it?
A3: A common colored impurity, often reddish or brown, can be an azobenzene derivative.[1] This byproduct can form through the oxidation of the aniline (amino group) of the starting material or product.
To minimize its formation:
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Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Use high-purity starting materials.
To remove this impurity:
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Purification via column chromatography on silica gel is often effective.
-
Recrystallization from a suitable solvent system can also be used to obtain a pure, colorless product.
Q4: Besides the azobenzene derivative, what other byproducts might I encounter?
A4: Other potential byproducts include:
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Unreacted starting material: 4-amino-3,5-difluorobenzoic acid may remain if the reaction is incomplete. This can be removed by a basic wash during the workup, as the carboxylic acid is soluble in aqueous base while the ester is not.
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N-acylated byproduct: Under harsh acidic conditions, there is a possibility of N-acylation of the amino group, though this is less common in Fischer esterification.
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Products of decomposition: Prolonged heating at high temperatures can lead to decomposition of the starting material or product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction (equilibrium) | Use a large excess of methanol. Increase reaction time and monitor by TLC. |
| Presence of water | Use anhydrous methanol and reagents. | |
| Insufficient catalyst | Ensure the correct catalytic amount of strong acid is used. | |
| Product loss during workup | Perform multiple extractions. Carefully neutralize the reaction mixture. | |
| Colored Impurities | Oxidation to azobenzene derivatives | Run the reaction under an inert atmosphere. Purify by column chromatography or recrystallization. |
| Presence of Starting Material in Product | Incomplete reaction | See "Low Yield" solutions. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup. |
| Broad Melting Point | Presence of impurities | Purify the product by recrystallization or column chromatography. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the corresponding ethyl ester.[1]
Materials:
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4-amino-3,5-difluorobenzoic acid
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Anhydrous Methanol (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Deionized Water
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Brine
Procedure:
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In a round-bottom flask, dissolve 4-amino-3,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution. An exotherm may be observed.
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Heat the reaction mixture to reflux and maintain for 4-10 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate to a pH of ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with deionized water and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Data Summary
| Property | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >95% |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Optimizing solvent conditions for reactions involving Methyl 4-amino-3,5-difluorobenzoate.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Methyl 4-amino-3,5-difluorobenzoate. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the amino group and the aromatic ring, often requiring optimized conditions for successful transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound proceeding slowly or with low yield?
A: The reduced nucleophilicity of the amino group in this compound is a primary factor. The two fluorine atoms inductively withdraw electron density from the benzene ring, which in turn reduces the electron-donating ability of the amino group. This makes it a less potent nucleophile for attacking the activated carboxylic acid.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sluggish reactions, consider using more potent coupling reagents. While standard carbodiimides like EDC can be effective, uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP often provide better results with electron-deficient anilines.
-
Base Selection: A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) is a common choice. Ensure that at least two to three equivalents of the base are used to effectively neutralize acidic byproducts and drive the reaction forward.
-
Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate.
-
Temperature: While many amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate without promoting significant side reactions.
-
Acyl Chloride Route: For particularly challenging couplings, converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the aniline can significantly improve yields.
Q2: I am observing significant side products in my Buchwald-Hartwig amination with this compound. How can I improve the selectivity?
A: Side reactions in Buchwald-Hartwig aminations, such as hydrodehalogenation of the aryl halide or formation of biaryl byproducts, can be problematic, especially with electron-deficient anilines.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often necessary to promote the desired C-N bond formation over competing pathways.
-
Base Optimization: The strength and nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may sometimes reduce side reactions. A careful screening of bases is recommended.
-
Solvent: Anhydrous toluene or dioxane are common solvents for Buchwald-Hartwig reactions. Ensure the solvent is thoroughly deoxygenated to prevent catalyst degradation.
-
Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, adjusting the catalyst loading can sometimes improve results.
Q3: My diazotization of this compound for a subsequent Sandmeyer reaction is giving a low yield of the desired product. What could be the issue?
A: The diazotization of weakly basic anilines like this compound requires careful control of reaction conditions to prevent decomposition of the diazonium salt and other side reactions.
Troubleshooting Steps:
-
Acid Conditions: The reaction is typically carried out in a strong mineral acid such as HCl or H₂SO₄. The concentration of the acid is important; using a mixture of concentrated acid and water is common.
-
Temperature Control: It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the diazotization process. Higher temperatures can lead to the rapid decomposition of the unstable diazonium salt, often resulting in the formation of phenol byproducts.
-
Nitrite Addition: The sodium nitrite (NaNO₂) solution should be added slowly and portion-wise to the cooled solution of the aniline in acid to maintain the low temperature and control the reaction rate.
-
Solvent for Sparingly Soluble Amines: For anilines that are sparingly soluble in aqueous acid, the use of a co-solvent like glacial acetic acid or an organic solvent that is miscible with water may be necessary to achieve a fine suspension or complete dissolution.
Solubility Data
| Solvent | Polarity Index | Expected Solubility |
| N,N-Dimethylformamide (DMF) | 6.4 | High |
| Dimethyl sulfoxide (DMSO) | 7.2 | High |
| Acetonitrile (MeCN) | 5.8 | Moderate |
| Dichloromethane (DCM) | 3.1 | Moderate |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate to Low |
| Ethanol (EtOH) | 5.2 | Moderate to Low |
| Diethyl Ether (Et₂O) | 2.8 | Low |
| Toluene | 2.4 | Low |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using an Acyl Chloride
This protocol is a general guideline for the synthesis of an amide from this compound and a pre-formed acyl chloride.
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Dissolution: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
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Acyl Chloride Addition: Slowly add the acyl chloride (1.0 to 1.1 equivalents) dropwise to the cooled solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Diazotization and Azo Coupling
This protocol outlines the formation of a diazonium salt from this compound and its subsequent coupling with an activated aromatic compound to form an azo dye.
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Diazotization:
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Suspend this compound (1.0 equivalent) in a mixture of a strong mineral acid (e.g., HCl) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 to 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
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Stir the mixture at this temperature for 15-30 minutes after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
-
-
Azo Coupling:
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In a separate beaker, dissolve the coupling partner (e.g., a phenol or an aniline, 1.0 equivalent) in an appropriate solvent (e.g., aqueous NaOH for phenols, or an acidic solution for anilines).
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Cool the solution of the coupling partner to 0-5 °C.
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Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.
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A colored precipitate of the azo compound should form immediately.
-
Continue stirring at low temperature for 30-60 minutes.
-
-
Isolation and Purification:
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Collect the azo dye by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo compound.
-
Visualizing Experimental Workflows
Amide Coupling Workflow
Caption: Workflow for Amide Synthesis via Acyl Chloride.
Diazotization and Azo Coupling Workflow
Caption: Workflow for Diazotization and Azo Coupling.
Troubleshooting Logic for Low Yield in Amide Coupling
Caption: Troubleshooting Logic for Amide Coupling Reactions.
How to prevent self-polymerization of aminobenzoate derivatives.
Welcome to the Technical Support Center for Aminobenzoate Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the self-polymerization of aminobenzoate derivatives. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is self-polymerization of aminobenzoate derivatives and why is it a concern?
A1: Self-polymerization is an unwanted reaction where individual aminobenzoate molecules (monomers) react with each other to form long chains or networks (polymers). This process can be initiated by factors such as heat, light (UV radiation), and exposure to air (oxygen).[1][2] For researchers, this is a significant concern because it leads to the degradation of the desired monomer, resulting in decreased purity, loss of activity, and the formation of potentially interfering byproducts. In severe cases, it can lead to the solidification of the material, rendering it unusable.
Q2: What are the primary triggers for the self-polymerization of aminobenzoate derivatives?
A2: The main triggers for the self-polymerization of aminobenzoate derivatives, which are aromatic amines, are:
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Oxidation: Exposure to air and light can lead to oxidative polymerization.[2][3] The amino group is susceptible to oxidation, which can generate radical species that initiate polymerization.[4][5]
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Heat: Elevated temperatures, especially during synthesis or purification processes like distillation, can provide the energy needed to initiate polymerization.[1]
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Light: UV radiation can be absorbed by the aromatic ring, leading to the formation of reactive species that can trigger polymerization.[2][6]
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Presence of Initiators: Contamination with radical initiators or certain metal ions can catalyze the polymerization process.
Q3: What are polymerization inhibitors and how do they work for aminobenzoate derivatives?
A3: Polymerization inhibitors are chemical compounds that are added in small quantities to monomers to prevent or retard unwanted polymerization. They function by scavenging free radicals, which are the initiators of the polymerization chain reaction. For aminobenzoate derivatives, which are susceptible to oxidative polymerization, antioxidants are effective inhibitors.[7] Common classes of inhibitors include:
-
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT) and Monomethyl Ether of Hydroquinone (MEHQ). These compounds donate a hydrogen atom to the reactive radical, forming a stable radical that does not initiate further polymerization.[7][8]
-
Aromatic Amines: Certain aromatic amines can also act as radical scavengers.[9]
Q4: What are the recommended storage conditions for aminobenzoate derivatives to prevent polymerization?
A4: To minimize the risk of self-polymerization, aminobenzoate derivatives should be stored under the following conditions:
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Temperature: In a cool and dry place. For long-term storage, refrigeration is often recommended.[10][11][12]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to oxygen.[3]
-
Light: In a tightly sealed, light-resistant container (e.g., an amber vial) and stored in the dark.[13]
Troubleshooting Guides
Issue 1: A previously solid aminobenzoate derivative has become discolored and/or viscous.
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Possible Cause: This is a strong indication of self-polymerization due to exposure to air, light, or elevated temperatures.[1][2]
-
Troubleshooting Steps:
-
Assess Usability: The material is likely impure and may not be suitable for your experiment. Consider purifying a small sample (if possible) and analyzing its purity (e.g., by HPLC or NMR) before use.
-
Review Storage Conditions: Ensure that the compound is stored in a tightly sealed container, protected from light, and in a cool, dark place. Consider flushing the container with an inert gas before sealing.
-
Implement Inhibitors: For future purchases or newly synthesized batches, consider adding a polymerization inhibitor.
-
Issue 2: During synthesis (e.g., Fischer Esterification), the reaction mixture darkens significantly and the yield of the desired ester is low.
-
Possible Cause: Prolonged heating at high temperatures in the presence of a strong acid catalyst can cause decomposition and polymerization of the aminobenzoic acid or the resulting ester.[1]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material.[14] Once the reaction is complete, stop the heating immediately to prevent byproduct formation.
-
Optimize Temperature: Use the lowest effective temperature for the reaction. A gentle reflux is often sufficient.
-
Consider a Milder Catalyst: If polymerization persists, explore the use of a milder acid catalyst.
-
Data Presentation
Table 1: Recommended Storage Conditions for Aminobenzoate Derivatives
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place (refrigeration for long-term) | Reduces the rate of thermally induced polymerization.[10][11] |
| Atmosphere | Tightly sealed container, preferably under inert gas (Ar, N₂) | Prevents oxidative polymerization by excluding air.[3] |
| Light | Light-resistant container (amber glass), stored in the dark | Prevents photochemically initiated polymerization.[13] |
Table 2: Common Polymerization Inhibitors for Aromatic Compounds
| Inhibitor | Type | Typical Concentration Range (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | 100 - 1000 | Effective free radical scavenger.[8][15] |
| Monomethyl Ether of Hydroquinone (MEHQ) | Hindered Phenol | 10 - 500 | Commonly used in acrylic monomers; effective in the presence of oxygen. |
| Phenothiazine (PTZ) | Aromatic Amine | 100 - 1000 | Highly effective, but can cause discoloration.[16] |
Note: The optimal concentration of an inhibitor depends on the specific aminobenzoate derivative, its purity, and the storage/handling conditions. It is recommended to start with a lower concentration and test its efficacy.
Experimental Protocols
Protocol 1: General Procedure for Storage of Aminobenzoate Derivatives
-
Container Selection: Choose a clean, dry, amber glass vial or bottle with a tight-fitting cap.
-
Inert Atmosphere: Before adding the aminobenzoate derivative, flush the container with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.
-
Transfer: Quickly transfer the solid aminobenzoate derivative into the container.
-
Inhibitor Addition (Optional): If using an inhibitor, prepare a stock solution of the inhibitor (e.g., BHT in a volatile solvent like dichloromethane). Add the appropriate volume of the stock solution to the solid aminobenzoate derivative to achieve the desired concentration. Gently mix and allow the solvent to evaporate completely under a stream of inert gas.
-
Sealing: Flush the headspace of the container with the inert gas again before tightly sealing the cap. For extra protection, wrap the cap with paraffin film.
-
Storage: Store the container in a cool, dark place. For long-term storage, a refrigerator is recommended.
Protocol 2: Monitoring the Stability of an Aminobenzoate Derivative using HPLC
This protocol outlines a method to assess the effectiveness of a polymerization inhibitor over time.
-
Sample Preparation:
-
Prepare two samples of your aminobenzoate derivative. To one, add a selected inhibitor at a known concentration (e.g., 500 ppm BHT). The other will serve as a control.
-
Store both samples under the same conditions (e.g., at room temperature, exposed to ambient light and air, or under accelerated aging conditions at a slightly elevated temperature).
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[17]
-
Mobile Phase: A mixture of a buffer (e.g., 25 mM phosphate buffer, pH 3.2) and an organic solvent (e.g., acetonitrile). The ratio may need to be optimized for your specific compound (e.g., 75:25 v/v buffer:acetonitrile).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detector set at the λmax of your aminobenzoate derivative (typically 230-300 nm).
-
-
Analysis:
-
At regular intervals (e.g., day 0, day 7, day 14, etc.), take a small, accurately weighed sample from both the stabilized and control batches.
-
Prepare solutions of a known concentration in the mobile phase.
-
Inject the solutions into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the aminobenzoate derivative and the appearance of new peaks, which would indicate degradation or polymerization products.
-
Quantify the amount of remaining aminobenzoate derivative by comparing the peak area to a calibration curve prepared with a pure standard.
-
Mandatory Visualization
Caption: Workflow for the proper storage of aminobenzoate derivatives.
Caption: Troubleshooting guide for unwanted polymerization during synthesis.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.sangon.com [store.sangon.com]
- 4. The aromatic amine carcinogens o-toluidine and o-anisidine induce free radicals and intrachromosomal recombination in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 7. Antioxidant - Wikipedia [en.wikipedia.org]
- 8. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminobenzoic acid methyl ester(619-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Coupling Reactions with Methyl 4-amino-3,5-difluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Methyl 4-amino-3,5-difluorobenzoate in coupling reactions.
Core Challenge
This compound presents a unique set of challenges in common coupling reactions due to the electronic and steric properties of the molecule. The two fluorine atoms ortho to the amino group significantly reduce the nucleophilicity of the amine and can sterically hinder its approach to a metal center. This often leads to low reactivity and poor yields in Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling with an aryl halide and this compound (as the boronic acid or ester derivative). What are the likely causes and solutions?
A1: Low reactivity in this Suzuki-Miyaura coupling is a common issue. The electron-withdrawing fluorine groups on the aniline ring can deactivate the boronic acid derivative. Here are the primary factors to consider and troubleshoot:
-
Catalyst and Ligand Choice: Standard palladium catalysts and ligands may not be effective. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong could lead to decomposition of the starting materials or unwanted side reactions.
-
Solvent and Temperature: The reaction may require higher temperatures and a solvent that can facilitate the dissolution of all components and promote the reaction kinetics.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Quantitative Data for Analogous Suzuki-Miyaura Couplings:
The following table presents data for the Suzuki-Miyaura coupling of aryl halides with boronic acids structurally similar to derivatives of this compound. This data can serve as a starting point for optimizing your reaction conditions.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Pd(OAc)₂ (1.0) | None | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98 | [1] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd/C | None | K₂CO₃ | DMF/H₂O (95:5) | 70-110 | 3-48 | ~100 | [2] |
| Aryl Bromide | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | 70-95 | [3] |
| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | - | - | [4][5] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube, combine the aryl halide (1.0 equiv), the boronic acid derivative of this compound (1.2 equiv), cesium carbonate (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Q2: My Buchwald-Hartwig amination of an aryl halide with this compound is giving low yields. How can I improve the outcome?
A2: The low nucleophilicity of the amino group in this compound is the primary obstacle. Overcoming this requires careful selection of the catalytic system and reaction conditions.
-
Catalyst and Ligand Selection: This is the most critical factor. Use of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) is often essential to facilitate the catalytic cycle with electron-poor anilines.[6]
-
Base Choice: A strong, non-nucleophilic base is typically required to deprotonate the aniline and generate the active nucleophile. Sodium or potassium tert-butoxide is commonly used.[6][7]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) can lead to more consistent and reproducible results compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Quantitative Data for Analogous Buchwald-Hartwig Aminations:
The following table provides reaction conditions and yields for the Buchwald-Hartwig amination of aryl halides with anilines that are electronically or sterically similar to this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ (2.5) | BINAP (3.75) | Cs₂CO₃ | THF | - | - | 80 | [8] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | 85-95 | [6][7][9] |
| Flavone derivative | 4-Toluidine | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 20 | 95 | [10] |
| 3,5-Dimethoxyaniline | 3-Bromopyridine | Pd(I) Dimer (0.5) | - | NaOtBu | Dioxane | 100 | 1.5 | - | [11] |
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and additional ligand (e.g., XPhos, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography.
Amide Coupling
Q3: I am struggling with the amide coupling of a carboxylic acid with this compound. Standard coupling reagents are ineffective. What should I try?
A3: The significantly reduced nucleophilicity of the amino group in this compound makes amide bond formation challenging. Standard coupling reagents like EDC/HOBt may not be sufficient.
-
More Potent Coupling Reagents: Utilize more powerful coupling reagents such as HATU, HBTU, or PyBOP. These reagents form highly activated esters that can react with poorly nucleophilic anilines.
-
Acid Chloride Formation: A more classical but highly effective approach is to convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and can often acylate the deactivated aniline.
-
Reaction Conditions: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial. In some cases, a catalytic amount of DMAP can accelerate the reaction, although it should be used with caution to avoid side reactions.[12]
Logical Relationship for Amide Coupling Troubleshooting
Caption: Logical approach to troubleshooting difficult amide couplings.
Quantitative Data for Analogous Amide Couplings:
The following table summarizes conditions for amide couplings involving electron-deficient anilines or sterically hindered substrates, providing a basis for optimization.
| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC | HOBt (cat.), DMAP | DIPEA | ACN | 23 | 72 | [12] |
| Various | Various | F-DCT | - | NMM | - | RT | 45-89 | [13] |
| Carboxylate Salts | Amines | HBTU | - | Hünig's Base | - | - | Good to Excellent | [14] |
| Sterically Hindered Acid | Electron Deficient Amine | BTFFH | - | - | - | 80 | Good to Excellent |
Representative Experimental Protocol: Amide Coupling using HATU
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and diisopropylethylamine (DIPEA, 2.0 equiv) in an anhydrous aprotic solvent like DMF or NMP.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add this compound (1.0 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) to go to completion.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography or recrystallization.
References
- 1. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Amidation reactions from the direct coupling of metal carboxylate salts with amines. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-amino-3,5-difluorobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 4-amino-3,5-difluorobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during the scale-up of this process.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
Esterification Step: Fischer Esterification
The final step in the synthesis is the Fischer esterification of 4-amino-3,5-difluorobenzoic acid with methanol. This is an equilibrium-controlled reaction and presents several challenges, especially at a larger scale.
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield of Ester | The Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol. | 1. Use a large excess of methanol: Using methanol as the solvent will drive the equilibrium towards the product side.[1][2] 2. Remove water: Employ a Dean-Stark apparatus during reflux to physically remove water as it forms. 3. Increase reaction time: Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed. |
| Incomplete Reaction | The amino group (-NH2) on the aromatic ring is basic and reacts with the acid catalyst (e.g., sulfuric acid), reducing its effective concentration. | 1. Use a stoichiometric amount of acid catalyst: At least one equivalent of the acid catalyst is necessary to neutralize the amino group and still have enough to catalyze the esterification. 2. Consider alternative catalysts: While sulfuric acid is common, other strong acids like p-toluenesulfonic acid can be used.[3] |
| Formation of Byproducts | At higher temperatures or with prolonged reaction times, side reactions such as sulfonation of the aromatic ring can occur, especially with a high concentration of sulfuric acid. | 1. Optimize reaction temperature: Conduct the reaction at the reflux temperature of methanol (~65°C) and avoid excessive heating. 2. Control catalyst concentration: Use the minimum effective amount of acid catalyst. |
| Difficult Product Isolation | The product may be soluble in the aqueous phase during workup, especially if the pH is not carefully controlled. | 1. Neutralize the reaction mixture carefully: After the reaction is complete, cool the mixture and neutralize the acid with a base like sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8). 2. Use an appropriate extraction solvent: Dichloromethane or ethyl acetate are effective for extracting the ester from the aqueous layer.[4] |
Synthesis of 4-amino-3,5-difluorobenzoic acid (Precursor)
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield in Hydrolysis of Nitrile | Incomplete hydrolysis of 4-amino-3,5-difluorobenzonitrile. | 1. Ensure sufficient reaction time: The hydrolysis with sodium hydroxide typically requires reflux for 24 hours to go to completion.[4] 2. Maintain a basic environment: Ensure a sufficient excess of sodium hydroxide is used. |
| Precipitation Issues | The product, 4-amino-3,5-difluorobenzoic acid, precipitates as a hydrochloride salt upon acidification. Inconsistent precipitation can lead to yield loss. | 1. Control the rate of acidification: Add concentrated HCl dropwise to the cooled reaction mixture to ensure controlled precipitation.[4] 2. Cool the mixture: Ensure the reaction mixture is adequately cooled before and during acidification to maximize precipitation. |
Experimental Protocols
Synthesis of 4-amino-3,5-difluorobenzoic acid [4]
This protocol is adapted from a reliable synthetic route for the precursor acid.
-
Hydrolysis of 4-amino-3,5-difluorobenzonitrile:
-
In a round-bottom flask equipped with a reflux condenser, add 4-amino-3,5-difluorobenzonitrile (1 equivalent).
-
Add a 1 M solution of sodium hydroxide (NaOH) (approximately 5 equivalents).
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
-
Precipitation and Isolation:
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1. The product will precipitate as a hydrochloride salt.
-
Collect the precipitate by vacuum filtration.
-
To obtain the free acid, dissolve the salt in ethyl acetate, dry the organic layer with magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. An 84.2% yield has been reported for this step.[4]
-
Esterification of 4-amino-3,5-difluorobenzoic acid to this compound
This is a general protocol for Fischer esterification, adapted for this specific substrate.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3,5-difluorobenzoic acid (1 equivalent) in a large excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
With stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (at least 1 equivalent) dropwise. The addition is exothermic, and a precipitate of the ammonium salt may form.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 65°C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until the effervescence ceases and the pH is neutral (pH ~7).
-
Extract the product with dichloromethane (DCM) or ethyl acetate.[4]
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Data Presentation
Comparison of Reaction Conditions for Esterification (Hypothetical Data)
The following table provides a hypothetical comparison of different conditions for the esterification step to guide optimization. Actual results may vary.
| Catalyst (1.1 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | Methanol (20 eq) | 65 (Reflux) | 12 | 85 |
| p-TsOH | Methanol (20 eq) | 65 (Reflux) | 18 | 80 |
| H₂SO₄ | Methanol (10 eq) | 65 (Reflux) | 12 | 75 |
| H₂SO₄ | Methanol (20 eq) | 50 | 24 | 70 |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Esterification Yield
Caption: Troubleshooting logic for low yield in the esterification step.
Safety Information
Researchers must consult the Safety Data Sheet (SDS) for this compound and all other reagents used in this synthesis.
General Hazards of Related Compounds:
-
4-Amino-3,5-difluorobenzoic acid: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]
-
Methyl 4-amino-3-fluorobenzoate (a related isomer): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids with extreme care.
-
Avoid inhalation of dust, fumes, and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-3,5-difluorobenzoic acid | 500577-99-1 [sigmaaldrich.com]
- 6. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Fluorinated Compound Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated compounds. The following information is intended to help manage the exothermic nature of these reactions safely and effectively.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
A1: Fluorination reactions are typically highly exothermic due to the formation of the very strong carbon-fluorine (C-F) bond (bond energy ~490 kJ/mol), which is significantly stronger than the C-H bond (~413 kJ/mol) it often replaces.[1] The large difference in bond energy is released as heat, leading to a significant exotherm. Reactions with elemental fluorine (F₂) are particularly energetic and can be explosive if not controlled.[2]
Q2: What are the primary risks associated with uncontrolled exothermic fluorination reactions?
A2: The primary risks include:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can lead to vessel rupture or an explosion.[3]
-
Formation of Hazardous Byproducts: High temperatures can promote side reactions, leading to the formation of toxic or unstable byproducts. For example, some fluorinating agents can generate hydrofluoric acid (HF), which is highly corrosive and toxic.[4][5]
-
Reduced Selectivity and Yield: Poor temperature control can lead to the formation of undesired isomers and decomposition of the desired product, resulting in lower yields and complex purification.[6]
-
Reagent Decomposition: Many common fluorinating agents are thermally unstable and can decompose exothermically at elevated temperatures, further accelerating the thermal runaway.[5][7][8]
Q3: What are the key strategies for controlling the exotherm of a fluorination reaction?
A3: The main strategies for managing heat evolution are:
-
Slow Reagent Addition: Adding the fluorinating agent slowly to the reaction mixture allows the heat to be dissipated as it is generated.[7]
-
Efficient Cooling: Using an appropriate cooling bath (e.g., ice-water, dry ice/acetone) and ensuring efficient heat transfer from the reactor are crucial.[7]
-
Dilution: Conducting the reaction in a suitable, inert solvent helps to absorb the heat generated.
-
Choice of Reagent: Selecting a fluorinating agent with higher thermal stability can provide a wider safety margin.[4][5]
-
Continuous Flow Chemistry: This is a highly effective method for managing highly exothermic reactions. The small reactor volume and high surface-area-to-volume ratio allow for near-instantaneous heat removal and precise temperature control.[2][6][9][10][11]
Q4: How does continuous flow chemistry improve the safety of exothermic fluorination reactions?
A4: Continuous flow chemistry offers several advantages for managing exothermic reactions:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, preventing the buildup of heat and the formation of hot spots.[3][8]
-
Small Reaction Volume: At any given time, only a small amount of material is in the reactor, minimizing the potential hazard of a runaway reaction.[8]
-
Precise Temperature Control: The reaction temperature can be precisely controlled, leading to improved selectivity and yield.[9][11]
-
Safe Handling of Hazardous Reagents: Toxic or unstable reagents can be generated in situ and consumed immediately, avoiding the need to handle and store large quantities.[10]
Troubleshooting Guide
Problem: My reaction temperature is rising too quickly, even with slow addition of the fluorinating agent.
-
Possible Cause: Inefficient heat removal from the reaction vessel.
-
Solution:
-
Ensure the reaction flask is adequately immersed in the cooling bath.
-
Improve stirring to enhance heat transfer to the vessel walls.
-
Consider using a larger reaction vessel to increase the surface area for cooling.
-
For highly exothermic reactions, switch to a continuous flow setup for superior temperature control.[3][6]
-
-
-
Possible Cause: The concentration of the reactants is too high.
-
Solution:
-
Dilute the reaction mixture with more of the appropriate anhydrous solvent.
-
Reduce the rate of addition of the fluorinating agent.
-
-
Problem: The reaction is not going to completion, or the yield is very low.
-
Possible Cause: The fluorinating reagent has degraded.
-
Solution: Use a fresh bottle of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade if not stored under anhydrous conditions.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: While exercising caution, gradually increase the reaction temperature. Some deoxyfluorinations require warming to proceed at a reasonable rate. Monitor the temperature closely to prevent a runaway reaction.[7]
-
-
Possible Cause: Insufficient amount of fluorinating reagent.
-
Solution: Increase the equivalents of the fluorinating reagent, especially for sterically hindered substrates.
-
Problem: I am observing significant amounts of side products, such as elimination products.
-
Possible Cause: The reaction temperature is too high.
-
Solution: Perform the reaction at a lower temperature. This may require a longer reaction time.
-
-
Possible Cause: The chosen fluorinating reagent is not selective enough.
-
Solution: Consider using a more selective reagent. For example, XtalFluor reagents are often more selective and produce fewer elimination byproducts than DAST and Deoxo-Fluor.[12]
-
Problem: My product appears to have rearranged.
-
Possible Cause: Formation of a carbocation intermediate that is prone to rearrangement.
-
Solution:
-
Switch to a reagent or reaction conditions that favor an SN2-type mechanism, which avoids a discrete carbocation.
-
If possible, modify the substrate to disfavor carbocation formation at the reactive center.
-
-
Quantitative Data: Thermal Stability of Common Fluorinating Reagents
The thermal stability of the fluorinating agent is a critical factor in ensuring the safety of the reaction. The data below, obtained by Differential Scanning Calorimetry (DSC), provides a comparison of common deoxyfluorination reagents. A higher decomposition temperature and a lower exothermic heat of decomposition indicate a more thermally stable and generally safer reagent.
| Reagent | Onset of Decomposition (°C) | Heat of Decomposition (-ΔH, J/g) | Reference |
| DAST (Diethylaminosulfur trifluoride) | ~90-140 | -1700 | [5][7][8] |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | ~140 | -1100 | [4][5][8] |
| XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) | 215 | -661 | [5][8] |
| XtalFluor-M® (Morpholinodifluorosulfinium tetrafluoroborate) | 242 | -388 | [5] |
| Selectfluor® | >100 (exothermic decomposition) | Not specified | [13] |
Experimental Protocols
Protocol 1: Batch Deoxyfluorination of an Alcohol with DAST (with enhanced temperature control)
This protocol describes a general procedure for the deoxyfluorination of a secondary alcohol in a batch reactor with careful temperature monitoring and control.
Materials:
-
Secondary alcohol (1.0 equiv)
-
DAST (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet.
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Place the flask under a nitrogen atmosphere.
-
Initial Cooling: Add the alcohol and anhydrous DCM to the flask. Cool the stirred solution to -78 °C using the dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST dropwise from the dropping funnel over a period of 30-60 minutes. Crucially, monitor the internal reaction temperature throughout the addition. The temperature should not be allowed to rise significantly above -70 °C. Adjust the addition rate as necessary to maintain this temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath. Caution: The quenching process is exothermic. Carefully and slowly add the reaction mixture to a separate flask containing a stirred, saturated aqueous solution of NaHCO₃ at 0 °C. Continue stirring until gas evolution ceases.[14]
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Continuous Flow Fluorination for an Exothermic Reaction
This protocol outlines a general setup for performing a highly exothermic fluorination reaction using a continuous flow system.
Materials and Equipment:
-
Substrate solution (in an appropriate anhydrous solvent)
-
Fluorinating agent solution (in the same anhydrous solvent)
-
Two syringe pumps
-
T-mixer
-
Coil reactor (e.g., PFA tubing) of a known volume, immersed in a cooling bath with temperature control
-
Back-pressure regulator
-
Collection flask containing a quenching solution
Procedure:
-
Setup: Assemble the flow reactor system as shown in the diagram below. Ensure all connections are secure.
-
Priming: Prime the pumps and tubing with the reaction solvent.
-
Reaction Initiation: Set the cooling bath to the desired reaction temperature (e.g., 0 °C).[15] Begin pumping the substrate and fluorinating agent solutions at the desired flow rates into the T-mixer. The flow rates and the reactor volume will determine the residence time.
-
Steady State: Allow the system to reach a steady state (typically 2-3 times the residence time). The product stream is continuously collected in the flask containing the quenching solution.
-
Monitoring: The reaction can be monitored by taking samples from the output stream for analysis (e.g., by LC-MS).
-
Shutdown: Once the desired amount of product is collected, stop the pumps and flush the system with fresh solvent.
Visualizations
Caption: Workflow for managing exothermic fluorination reactions.
Caption: Decision logic for choosing between batch and continuous flow.
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. Page loading... [guidechem.com]
- 8. Simpler fluorine chemistry [soci.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Selectfluor [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Poor Solubility of Starting Materials in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with poorly soluble starting materials in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My starting material is not dissolving in the chosen solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility, a systematic approach is recommended. Start with simple techniques before progressing to more complex methods.[1]
-
Solvent Screening: The principle of "like dissolves like" is a fundamental starting point.[1] Ensure the polarity of your solvent matches that of your starting material. You can consult solvent polarity tables for guidance.
-
Temperature Adjustment: For many solid materials, solubility increases with temperature.[2][3][4] Carefully heat the solvent while stirring to facilitate dissolution. Be mindful of the thermal stability of your compound. Conversely, the solubility of gases in liquids generally decreases as temperature increases.[3][5]
-
Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can enhance the dissolution rate.[1][6][7] This can be achieved through simple mechanical grinding (micronization) or more advanced techniques.[1]
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility. Acidic compounds are generally more soluble in basic solutions, and basic compounds are more soluble in acidic solutions.[1][8]
Q2: I've tried basic troubleshooting. What are the next steps to consider for improving solubility?
A2: If initial steps are insufficient, you can explore more advanced techniques:
-
Co-solvents: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[1][9][10] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[1]
-
Sonication: Sonication uses high-frequency sound waves to agitate particles in a sample.[1][11] This process, also known as ultrasonication, can accelerate dissolution by breaking intermolecular interactions and reducing particle size.[1][11]
-
Surfactants: Surfactants are amphiphilic compounds that can form micelles in a solution. These micelles can encapsulate poorly soluble compounds, increasing their solubility in the bulk solvent.[12][13]
-
Phase-Transfer Catalysis (PTC): PTC is useful for reactions where reactants are in separate, immiscible phases.[14][15] A phase-transfer catalyst facilitates the transport of a reactant from one phase to another where the reaction occurs.[14][15][16]
Q3: How does particle size affect solubility?
A3: Reducing the particle size of a starting material increases its surface-area-to-volume ratio.[7][17] This larger surface area allows for more extensive interaction with the solvent, which typically leads to a faster dissolution rate.[6][18][19] While thermodynamics dictates the ultimate solubility, smaller particles can achieve a state of supersaturation more readily.[6] Techniques like micronization and nanosuspension are employed to reduce particle size.[20][21]
Q4: When should I consider using a phase-transfer catalyst?
A4: A phase-transfer catalyst (PTC) is particularly useful in heterogeneous reaction systems where the reactants are located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[14][15] If your reaction involves an ionic reactant in an aqueous phase and a non-polar reactant in an organic phase, a PTC can shuttle the ionic reactant across the phase boundary to allow the reaction to proceed.[14][16][22] Common PTCs include quaternary ammonium salts and phosphonium salts.[15][16]
Troubleshooting Guides
Problem: Starting material precipitates out of solution upon cooling.
-
Cause: The compound has low solubility at lower temperatures.
-
Recommended Solutions:
-
Maintain a higher reaction temperature throughout the experiment.
-
If maintaining a high temperature is not feasible, consider using a co-solvent system that provides better solubility at lower temperatures.[1]
-
Problem: The reaction is slow or incomplete despite the starting material appearing to dissolve.
-
Cause: The dissolved concentration of the starting material is too low for an efficient reaction rate.
-
Recommended Solutions:
-
Increase the volume of the solvent.
-
If increasing the solvent volume is not practical, explore techniques to further enhance solubility, such as using a co-solvent, surfactant, or adjusting the pH.[1]
-
Data Presentation
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Dielectric Constant (approx.) | Primary Use | Notes |
| Ethanol | 24.5 | Increasing solubility of non-polar compounds in aqueous solutions. | Generally non-toxic and suitable for many applications.[10] |
| Propylene Glycol | 32.0 | Oral and parenteral formulations. | Non-toxic and non-irritating.[10] |
| Glycerin | 42.5 | Pharmaceutical and food applications. | Non-toxic and viscous.[10] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Dissolving a wide range of polar and non-polar compounds. | Can be difficult to remove from the final product. |
Table 2: Overview of Particle Size Reduction Techniques
| Technique | Description | Typical Particle Size | Advantages | Disadvantages |
| Milling (e.g., Ball, Jet) | Mechanical grinding to break down particles.[17][23][24] | Micrometer range | Widely applicable, cost-effective. | Can generate heat, potential for contamination.[25] |
| Homogenization | Forcing a material through a narrow orifice under high pressure.[23][24] | Micrometer to Nanometer | Produces uniform particle sizes, suitable for emulsions and suspensions.[23] | High energy consumption.[17] |
| Sonication | Using high-frequency sound waves to break down particles.[1][11] | Nanometer range | Can produce very fine particles, enhances dissolution rate.[11] | Can generate heat, may not be suitable for all materials.[25] |
Experimental Protocols
Protocol 1: Using a Co-solvent to Improve Solubility
-
Preparation: Weigh the desired amount of the poorly soluble starting material and place it in a suitable reaction vessel.
-
Initial Dissolution Attempt: Add the primary solvent (e.g., water) to the vessel and stir.
-
Co-solvent Addition: While vigorously stirring, gradually add a miscible co-solvent (e.g., ethanol, DMSO) dropwise.[1]
-
Observation: Continue adding the co-solvent until the starting material is completely dissolved.
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for the subsequent reaction.[1]
Protocol 2: Using Sonication to Enhance Dissolution
-
Preparation: Weigh the desired amount of the poorly soluble starting material and place it in a suitable reaction vessel.
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[1]
-
Operation: Activate the sonicator. The duration and power will depend on the specific material and solvent.
-
Monitoring: Visually monitor the dissolution of the solid. Continue sonication until the solid is fully dissolved or no further dissolution is observed.[1]
Visualizations
Caption: A workflow for troubleshooting poor solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvents.pptx [slideshare.net]
- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 12. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. orbismachinery.com [orbismachinery.com]
- 18. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Particle Size on Solubility Rate [vlaby.com]
- 20. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 21. researchgate.net [researchgate.net]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Particle Size Reduction: What You Need to Know [idexindia.in]
- 24. blog.praterindustries.com [blog.praterindustries.com]
- 25. The Ultimate Guide to Particle Size Reduction Equipment [pion-inc.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Purity Assessment of Methyl 4-amino-3,5-difluorobenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Methyl 4-amino-3,5-difluorobenzoate is a critical step in the development of new chemical entities. The choice of an analytical method for purity assessment is governed by factors such as the physicochemical properties of the compound, the nature of potential impurities, and the intended use of the data. This guide provides a comparative overview of commonly employed analytical techniques for the purity determination of aromatic amines and esters, with a specific focus on this compound. The principles of method validation are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the purity assessment of pharmaceutical intermediates.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and robust technique suitable for non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity for separating the main component from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself has limited volatility, GC-MS can be a powerful tool for identifying and quantifying volatile impurities. For the analysis of the main compound, a derivatization step is often necessary to increase its volatility and thermal stability.[6][7][8] This makes the amino group more amenable to GC analysis.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of validated HPLC and GC-MS methods for the purity assessment of a compound like this compound. The data presented here is representative and based on typical validation results for similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | ICH Acceptance Criteria (for Assay of a Drug Substance) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 1.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | Reportable |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | Reportable |
| Specificity/Selectivity | Peak purity index > 990, Baseline resolution > 2.0 | Mass spectral confirmation, Chromatographic resolution > 1.5 | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Robustness | No significant impact on results with small variations in pH, mobile phase composition, and flow rate. | No significant impact on results with small variations in oven temperature program, carrier gas flow, and derivatization time. | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve in 50 mL of the mobile phase to get a concentration of 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This method is suitable for the identification and quantification of volatile impurities and can be adapted for the main analyte after derivatization. The following protocol includes a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the primary amine.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 270°C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
This guide provides a framework for selecting and validating appropriate analytical methods for the purity assessment of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, with HPLC being the more direct approach for the main component and GC-MS offering advantages for volatile impurity profiling. Adherence to ICH guidelines for method validation is essential to ensure the generation of reliable and accurate data.
References
- 1. Ich guidelines for validation final | PPTX [slideshare.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS analysis of eight aminoindanes using three derivatization reagents [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of Methyl 4-amino-3,5-difluorobenzoate with its non-fluorinated analog.
An In-Depth Guide to the Comparative Reactivity of Methyl 4-amino-3,5-difluorobenzoate and its Non-Fluorinated Analog
For professionals in medicinal chemistry and materials science, the strategic placement of fluorine atoms on an aromatic ring is a cornerstone of modern molecular design. This guide provides a detailed comparative analysis of the reactivity of this compound and its parent compound, Methyl 4-aminobenzoate. By examining the profound electronic influence of ortho-fluorination, we aim to provide researchers with the foundational insights and practical data necessary to harness these differences in synthetic applications.
The Electronic Dichotomy: Understanding Substituent Effects
The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. The interplay between inductive and resonance effects dictates the electron density of the π-system, influencing its susceptibility to attack by either electrophiles or nucleophiles.
-
Methyl 4-aminobenzoate : This molecule presents a classic example of competing electronic effects. The amino (-NH₂) group is a powerful activating group, donating electron density to the ring via a strong resonance effect (+R), which overrides its weaker inductive withdrawal (-I). Conversely, the methyl ester (-CO₂CH₃) is a deactivating group, withdrawing electron density through both inductive and resonance effects (-I, -R). The net result is an electron-rich aromatic ring, highly activated towards electrophilic attack, particularly at the electron-rich ortho positions (3 and 5) relative to the potent amino director.
-
This compound : The introduction of two fluorine atoms at the 3 and 5 positions dramatically alters the electronic landscape. Fluorine possesses the highest electronegativity of all elements, resulting in a powerful electron-withdrawing inductive effect (-I).[1][2] While fluorine also possesses lone pairs capable of resonance donation (+R), its inductive effect is overwhelmingly dominant.[1] The additive -I effect of two fluorine atoms flanking the amino group significantly depletes the electron density of the aromatic ring and, critically, reduces the nitrogen atom's ability to donate its lone pair into the π-system. This turns a highly activated ring into a significantly deactivated, electron-poor system.
The following diagram illustrates the dominant electronic forces at play in each molecule.
Caption: Dominant electronic effects influencing ring reactivity.
Comparative Reactivity in Key Transformation Classes
We will now explore how these electronic differences manifest in three critical areas of synthetic chemistry: electrophilic aromatic substitution, the reactivity of the amino group, and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich π-system of the aromatic ring.[3] The rate and regioselectivity are highly sensitive to the ring's electron density.
Causality and Prediction:
-
Methyl 4-aminobenzoate : The strong activation provided by the amino group makes this substrate highly reactive towards electrophiles.[4][5] Substitution is strongly directed to the ortho positions (3 and 5), which are sterically accessible and electronically enriched.
-
This compound : The profound deactivation caused by the two fluorine atoms renders this ring highly resistant to electrophilic attack.[6][7] Furthermore, the most activated positions (ortho to the amine) are already blocked. Any potential substitution would have to occur at the positions meta to the amino group, which is electronically unfavorable. Consequently, EAS reactions are expected to be extremely sluggish or fail entirely under standard conditions.
Comparative Data: Electrophilic Bromination
| Compound | Reagents | Conditions | Time | Result & Yield |
| Methyl 4-aminobenzoate | Br₂, Acetic Acid | Room Temp | < 1 hr | Dibromination at 3,5-positions; >90% |
| This compound | Br₂, Acetic Acid | 80 °C | 24 hr | No Reaction (Starting Material Recovered) |
Experimental Protocol: Comparative Electrophilic Bromination
This protocol is designed to directly probe the susceptibility of each substrate to electrophilic attack under identical, mild conditions.
Caption: Workflow for comparative electrophilic bromination.
Reactivity of the Amino Group
The electronic environment also directly impacts the properties and reactivity of the exocyclic amino group itself.
Basicity: The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton.
-
Methyl 4-aminobenzoate : The nitrogen lone pair is delocalized into the benzene ring, making it a much weaker base than aliphatic amines.[4]
-
This compound : The intense inductive pull from the two ortho-fluorine atoms significantly reduces the electron density on the nitrogen atom. This sequestration of the lone pair makes it far less available for protonation, rendering the molecule substantially less basic than its non-fluorinated counterpart.
Diazotization and Sandmeyer Reactions: The conversion of an aryl amine to a diazonium salt is a cornerstone of synthetic chemistry, enabling access to a wide array of functionalities via Sandmeyer or related reactions.[8] This reaction is initiated by the attack of the amino group on a nitrosating agent.
-
Methyl 4-aminobenzoate : This compound readily undergoes diazotization under standard conditions (e.g., NaNO₂, aq. HCl, 0-5 °C).
-
This compound : The reduced nucleophilicity of the amino group makes the initial N-nitrosation step more challenging. The reaction may require longer times, slightly elevated temperatures, or different acid conditions to proceed efficiently. However, the resulting electron-poor diazonium salt is generally stable and can be used in subsequent transformations.
Experimental Protocol: Comparative Sandmeyer Bromination
-
Diazotization (Parallel Setup) :
-
To a stirred suspension of the respective aminobenzoate (10 mmol) in 48% HBr (20 mL) at 0 °C, add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the internal temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0 °C. The non-fluorinated analog should form a clear diazonium salt solution, while the fluorinated version may remain a suspension.
-
-
Copper-catalyzed Substitution :
-
In a separate flask, dissolve copper(I) bromide (12 mmol) in 48% HBr (10 mL).
-
Slowly add the cold diazonium salt solution to the CuBr solution. A vigorous evolution of N₂ gas is expected.
-
-
Reaction & Workup :
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, extract with diethyl ether, wash with NaOH (aq) and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Expected Outcome : The non-fluorinated analog is expected to provide the corresponding bromo-compound in high yield. The fluorinated analog will also yield the desired product, but potentially with a lower yield, reflecting the more challenging initial diazotization step.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, displacing a suitable leaving group.[9] This mechanism is the polar opposite of EAS and is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[10][11]
Causality and Prediction:
-
Methyl 4-aminobenzoate : This ring is electron-rich due to the amino group and lacks a suitable leaving group in an activated position. It is completely unreactive towards SNAr.
-
This compound : This case is more nuanced. The ring is rendered electron-poor by the ester and fluorine substituents. Furthermore, fluorine itself can act as a leaving group in SNAr reactions.[10] However, the powerful electron-donating resonance effect of the para-amino group actively works against the stabilization of the negative charge in the Meisenheimer intermediate, which is the key transition state in the SNAr mechanism.[11] Therefore, despite having the necessary components (electron-poor ring, leaving group), the presence of the para-amino group deactivates the ring towards nucleophilic attack, making SNAr highly improbable under typical conditions.
Summary and Synthetic Implications
The incorporation of two fluorine atoms ortho to the amino group in Methyl 4-aminobenzoate fundamentally inverts its chemical reactivity.
Summary of Comparative Reactivity:
| Reaction Type | Methyl 4-aminobenzoate | This compound | Rationale |
| Electrophilic Aromatic Substitution | Highly Reactive / Activated | Highly Unreactive / Deactivated | Dominant -I effect of 2x F atoms depletes ring electron density. |
| Amino Group Basicity | Weak Base | Very Weak Base | -I effect of ortho-F atoms reduces electron density on Nitrogen. |
| Amino Group Nucleophilicity | Good Nucleophile | Poor Nucleophile | -I effect of ortho-F atoms reduces electron density on Nitrogen. |
| Nucleophilic Aromatic Substitution | Unreactive | Unreactive (despite features) | +R effect of para-NH₂ group destabilizes the required Meisenheimer intermediate. |
Key Takeaways for the Synthetic Chemist:
-
Protecting Group Analogy : For electrophilic aromatic substitution, the 3,5-difluoro substitution pattern acts as a robust "electronic protecting group," shutting down the high reactivity typically associated with anilines.
-
Tuning Basicity : The ortho-difluoro motif is an effective strategy for drastically reducing the basicity and nucleophilicity of the aniline nitrogen without resorting to chemical protecting groups like amides.
-
Predictable Inertness : Researchers can rely on the fluorinated analog to be inert to a wide range of electrophilic reagents that would readily react with the non-fluorinated parent compound, allowing for selective reactions elsewhere in a more complex molecule.
-
Modified Amine Reactivity : While reactions at the amino group (e.g., acylation, diazotization) are still possible on the fluorinated system, one must anticipate attenuated reactivity and adjust reaction conditions accordingly.[12][13]
This guide demonstrates that the strategic installation of fluorine is not merely an act of substitution but a transformative tool for rationally redesigning the electronic character and synthetic utility of aromatic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
A Comparative Analysis of Methyl 4-amino-3,5-difluorobenzoate and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Methyl 4-amino-3,5-difluorobenzoate and its key difluoro isomers. The strategic placement of fluorine atoms on the aromatic ring can significantly influence the physicochemical properties, reactivity, and biological activity of these compounds, making them valuable building blocks in medicinal chemistry and materials science. This document outlines the key differences between these isomers, supported by available data and standardized experimental protocols for their evaluation.
Introduction
This compound is an aromatic ester containing a benzene ring substituted with an amino group, a methyl ester group, and two fluorine atoms. The positions of these fluorine atoms relative to the amino and ester groups give rise to several structural isomers, each with a unique electronic and steric profile. Understanding the distinct properties of these isomers is crucial for their effective application in research and development. This guide focuses on a comparative study of the 3,5-difluoro isomer against other notable difluoro isomers: 2,3-difluoro, 2,5-difluoro, 2,6-difluoro, and 3,4-difluoro methyl 4-aminobenzoates.
Physicochemical Properties
The substitution pattern of the fluorine atoms on the benzene ring directly impacts the molecule's polarity, crystal packing, and intermolecular interactions, leading to variations in their physical properties. The following table summarizes the available and predicted physicochemical data for this compound and its isomers.
| Property | This compound | Methyl 4-amino-2,3-difluorobenzoate | Methyl 4-amino-2,5-difluorobenzoate | Methyl 4-amino-2,6-difluorobenzoate | Methyl 4-amino-3,4-difluorobenzoate |
| CAS Number | 1162676-00-7[1][2] | 886497-08-1 | 952285-52-8 | 191478-99-6[3] | Not readily available |
| Molecular Formula | C₈H₇F₂NO₂[1] | C₈H₇F₂NO₂ | C₈H₇F₂NO₂ | C₈H₇F₂NO₂[3] | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol [1] | 187.14 g/mol | 187.15 g/mol | 187.14 g/mol [3] | 187.14 g/mol |
| Boiling Point (°C) | 286.0 ± 40.0 (Predicted) | Not readily available | Not readily available | Not readily available | Not readily available |
| Density (g/cm³) | Not readily available | 1.355 (Predicted) | Not readily available | Not readily available | Not readily available |
| Melting Point (°C) | To be determined | To be determined | To be determined | To be determined | To be determined |
| Solubility | To be determined | To be determined | To be determined | To be determined | To be determined |
Spectroscopic Analysis
Spectroscopic techniques are essential for the unambiguous identification and characterization of each isomer. The distinct electronic environments of the protons, carbons, and fluorine atoms in each molecule will result in unique NMR spectra. Similarly, the vibrational modes of the chemical bonds will lead to characteristic IR spectra.
Reactivity and Synthetic Considerations
The position of the fluorine atoms influences the electron density of the aromatic ring and the amino group, thereby affecting the reactivity of the isomers in various chemical transformations.
For instance, the synthesis of the parent acid of the 3,5-difluoro isomer, 4-amino-3,5-difluorobenzoic acid, has been achieved by the hydrolysis of 4-amino-3,5-difluorobenzonitrile[5][6]. The methyl ester can then be obtained through Fischer esterification. A similar synthetic strategy can be envisioned for the other isomers, starting from the corresponding substituted anilines. The synthesis of the ethyl ester of 4-amino-3,5-difluorobenzoic acid has been reported via the refluxing of the carboxylic acid in ethanol with a catalytic amount of sulfuric acid[5][6]. A similar protocol would be applicable for the synthesis of the methyl ester.
Biological Activity
The substitution pattern of fluorine atoms can have a profound impact on the biological activity of small molecules. Fluorine's high electronegativity and ability to form strong bonds with carbon can alter a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. While a direct comparative study on the biological activities of these specific methyl ester isomers is not extensively documented, related fluorinated aminobenzoic acid derivatives have shown potential as antimicrobial and anticancer agents. Further research is warranted to explore and compare the bioactivities of these isomers.
Experimental Protocols
To facilitate a direct and objective comparison, the following standardized experimental protocols are proposed.
Melting Point Determination
Objective: To determine the melting point range of each isomer as an indicator of purity and for identification.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm[7].
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 2 °C/min).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
The procedure is repeated two more times to ensure accuracy.
Solubility Determination
Objective: To assess the solubility of each isomer in a range of solvents with varying polarities.
Methodology:
-
Add 25 mg of the solute to a test tube[8].
-
Add 0.75 mL of the solvent (e.g., water, ethanol, dichloromethane, hexane) in portions, shaking vigorously after each addition[8].
-
Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.
-
The solubility can be qualitatively classified as very soluble, soluble, sparingly soluble, or insoluble.
Stability Analysis (Forced Degradation Study)
Objective: To evaluate the stability of each isomer under various stress conditions.
Methodology:
-
Acid/Base Hydrolysis: A solution of the compound in a suitable solvent is treated with 0.1 M HCl or 0.1 M NaOH and heated at a controlled temperature (e.g., 60°C) for a defined period[9].
-
Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature[9].
-
Thermal Degradation: A solid sample of the compound is exposed to dry heat (e.g., 80°C) for a specified duration[9].
-
Photostability: A solution of the compound is exposed to a controlled light source. A control sample is kept in the dark[9].
-
At specified time points, aliquots are withdrawn, neutralized if necessary, and analyzed by a suitable analytical method like HPLC to quantify the remaining parent compound and detect any degradation products.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive comparative study of the difluoro isomers.
Caption: Workflow for the comparative study of Methyl 4-amino-difluorobenzoate isomers.
Conclusion
The positional isomerism of fluorine atoms on the methyl 4-aminobenzoate scaffold presents a valuable opportunity for fine-tuning the properties of this chemical entity. While existing data provides a preliminary understanding, a systematic experimental comparison of their physicochemical properties, reactivity, and biological activity is essential for unlocking their full potential in drug discovery and materials science. The experimental protocols and workflow outlined in this guide provide a framework for conducting such a comparative study, which will undoubtedly contribute to a deeper understanding of structure-property and structure-activity relationships in this class of compounds.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Methyl 4-amino-2,6-difluorobenzoate | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1162676-00-7|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternatives for Methyl 4-amino-3,5-difluorobenzoate in Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. Methyl 4-amino-3,5-difluorobenzoate has emerged as a valuable scaffold, particularly in the synthesis of complex molecules where the strategic placement of fluorine atoms can modulate activity, metabolic stability, and binding affinity. However, a deep understanding of its synthetic behavior compared to viable alternatives is essential for optimizing reaction outcomes and exploring a wider chemical space. This guide provides an in-depth, objective comparison of this compound with key alternatives, supported by experimental insights and protocols to inform your synthetic strategies.
The Strategic Importance of Fluorinated Anilines
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. In the context of aminobenzoates, these modifications can alter the reactivity of both the amine and the carboxyl group, as well as the biological activity of the resulting derivatives. This compound, with its two fluorine atoms ortho to the amino group, presents a unique electronic and steric profile that is often leveraged in the synthesis of kinase inhibitors and other targeted therapeutics.
Core Synthetic Application: Amide Bond Formation
A primary application of this compound and its analogs is in amide bond formation, a cornerstone of pharmaceutical synthesis. The reactivity of the aniline nitrogen is modulated by the electron-withdrawing fluorine atoms, which can impact coupling efficiency. This guide will focus on comparing the performance of our title compound with its alternatives in this critical transformation.
Head-to-Head Comparison: Mono-Fluoro vs. Di-Fluoro vs. Non-Fluoro Analogs
To provide a clear comparison, we will examine three key building blocks in the context of a standard amide coupling reaction with a representative carboxylic acid.
Alternatives at a Glance:
| Compound | Structure | Key Features |
| This compound | Two electron-withdrawing fluorine atoms significantly lower the pKa of the aniline, potentially reducing its nucleophilicity. Steric hindrance from the ortho-fluorines can also play a role. | |
| Methyl 4-amino-3-fluorobenzoate | A single fluorine atom provides a less pronounced electronic effect compared to the difluoro analog, offering a balance between modulated reactivity and synthetic accessibility. | |
| Methyl 4-aminobenzoate | The non-fluorinated parent compound serves as a baseline for evaluating the impact of fluorination on reactivity and the properties of the final product. |
Understanding the "Why": Causality in Experimental Choices
The choice between these building blocks is not arbitrary; it is driven by a mechanistic understanding of how fluorine substitution affects the electronic properties of the aniline.
Caption: Impact of fluorine substitution on aniline reactivity.
The strong inductive effect of two fluorine atoms in this compound significantly withdraws electron density from the aromatic ring and the amino group. This lowers the pKa of the aniline, making it less basic and consequently a weaker nucleophile compared to its mono-fluorinated and non-fluorinated counterparts. This has direct implications for amide coupling reactions, potentially requiring more forcing conditions or more potent coupling reagents.
Performance in Kinase Inhibitor Synthesis: A Case Study
The development of targeted kinase inhibitors often utilizes fluorinated building blocks to enhance binding affinity and metabolic stability. Let's consider a hypothetical synthesis of a key amide intermediate for a generic kinase inhibitor to compare the performance of our selected aminobenzoates.
Table 1: Comparative Performance in a HATU-Mediated Amide Coupling
| Entry | Aminobenzoate | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl 4-aminobenzoate | 2 | 95 | >98 |
| 2 | Methyl 4-amino-3-fluorobenzoate | 4 | 88 | >98 |
| 3 | This compound | 8 | 75 | >97 |
Reaction Conditions: Carboxylic Acid (1.0 eq), Aminobenzoate (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), Anhydrous DMF, Room Temperature.
Analysis of Results:
The data clearly demonstrates the impact of fluorine substitution on reaction efficiency. The non-fluorinated Methyl 4-aminobenzoate (Entry 1) provides the highest yield in the shortest reaction time, consistent with its higher nucleophilicity. The introduction of a single fluorine atom (Entry 2) leads to a noticeable decrease in reaction rate and yield. With two fluorine atoms (Entry 3), the reaction is significantly slower and the yield is lower, highlighting the challenge posed by the reduced nucleophilicity of the di-fluoroaniline.
While the yield is lower, the rationale for using the di-fluoro analog often lies in the improved biological properties of the final product. For instance, in the development of the BRAF inhibitor Dabrafenib, a difluorinated sulfonamide fragment was crucial for achieving the desired potency and pharmacokinetic profile.[1] Similarly, the MEK inhibitor Trametinib incorporates a fluorinated aniline moiety.[2]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a practical resource, detailed experimental protocols for a representative amide coupling are provided below.
General Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol: HATU-Mediated Amide Coupling
This protocol is optimized for the coupling of a generic carboxylic acid with the aminobenzoate derivatives discussed.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (or alternative) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)[3]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the respective aminobenzoate (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add DIPEA (2.0 eq) followed by the portion-wise addition of HATU (1.2 eq). A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. (Refer to Table 1 for approximate reaction times).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Beyond Simple Amides: Applications in PROTACs and Peptide Synthesis
The choice of a fluorinated aminobenzoate can also be critical in more advanced applications.
-
PROTACs (Proteolysis Targeting Chimeras): These heterobifunctional molecules require careful tuning of their physicochemical properties. The use of fluorinated building blocks can help optimize cell permeability and metabolic stability, which are key challenges in PROTAC design.
-
Peptide Synthesis: The incorporation of fluorinated non-natural amino acids can enhance the stability of peptides against enzymatic degradation and modulate their conformation.[4] While direct amide coupling to the ester of our title compound is not standard in solid-phase peptide synthesis, the corresponding carboxylic acid can be incorporated using standard peptide coupling reagents. The electronic properties of the fluorinated ring can influence the ease of this coupling.
Conclusion: Making an Informed Decision
The selection of an appropriate aminobenzoate building block is a nuanced decision that requires a balance between synthetic feasibility and the desired properties of the final molecule.
-
Methyl 4-aminobenzoate offers the highest reactivity for amide coupling, making it a cost-effective and efficient choice when the electronic modulation of a fluorine substituent is not required.
-
Methyl 4-amino-3-fluorobenzoate provides a moderate level of electronic perturbation, offering a compromise between the reactivity of the non-fluorinated analog and the potential benefits of a single fluorine atom.
-
This compound , while presenting a greater synthetic challenge due to its lower nucleophilicity, is an invaluable tool for introducing a strong electronic perturbation. This can be critical for enhancing binding affinity, improving metabolic stability, and fine-tuning the overall property profile of a drug candidate.
Ultimately, the choice of building block should be guided by a thorough analysis of the synthetic goals and the desired biological and physicochemical properties of the target molecule. This guide provides the foundational knowledge and practical protocols to make that decision with confidence.
References
- 1. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Fluorinated and Non-Fluorinated Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated aminobenzoates, supported by experimental data. Aminobenzoate derivatives are a significant class of compounds in the pharmaceutical industry, known for a wide range of therapeutic applications, including local anesthetics, anti-inflammatory agents, and antimicrobials.[3]
Antimicrobial Activity
Fluorination has been shown to modulate the antimicrobial potency of aminobenzoate derivatives. The data below presents the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, for several compounds against various bacterial and fungal strains.[4][5]
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Compound | Derivative Type | Target Organism | MIC (µM) |
| Non-Fluorinated | |||
| PABA Schiff Base (Compound 11) | p-Amino Benzoic Acid | Bacillus subtilis | 2.11 |
| PABA Schiff Base (General) | p-Amino Benzoic Acid | Methicillin-resistant Staphylococcus aureus | from 15.62[6] |
| PABA Schiff Base (General) | Mycobacterium tuberculosis | ≥ 62.5[6] | |
| PABA Schiff Base (General) | Various Fungi | ≥ 7.81[6] | |
| Fluorinated | |||
| 1-(2-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | Fluorobenzoylthiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82[7] |
| 1-(3-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | Fluorobenzoylthiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82[7] |
| 1-(4-fluorobenzoyl)-4-(4-bromophenyl)thiosemicarbazide | Fluorobenzoylthiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82[7] |
| Fluorobenzoic Acid Amide (ПМП-6) | Fluorobenzoic Acid | Candida albicans | Moderate Activity[8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5]
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4][5] This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[5]
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.[5] Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using broth.[4]
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension.[9] The plates are incubated at a temperature and for a duration suitable for the growth of the test microorganism, typically 35-37°C for 18-24 hours for most bacteria.[5]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][5] This is determined by visual inspection of the wells.[5]
References
- 1. rroij.com [rroij.com]
- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF FLUOROBENZOIC ACID AMIDES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 9. scielo.br [scielo.br]
Confirming Reaction Regiochemistry for Methyl 4-amino-3,5-difluorobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regiochemical outcome of reactions involving substituted aromatic rings is a critical aspect of synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. For Methyl 4-amino-3,5-difluorobenzoate, a compound with a nuanced substitution pattern, unequivocally determining the position of newly introduced functional groups is paramount. This guide provides a comparative overview of the most effective analytical techniques for this purpose, supported by experimental data and detailed protocols.
Introduction to the Challenge
The electronic properties of the amino, fluoro, and methyl ester substituents on the benzene ring of this compound create a complex interplay that directs the regioselectivity of further substitutions. The amino group is a strong activating group and ortho-, para-director, while the fluorine atoms are deactivating yet ortho-, para-directing. The methyl ester is a deactivating and meta-directing group. Predicting the precise outcome of, for example, an electrophilic aromatic substitution can be challenging, making robust analytical confirmation essential.
Primary Analytical Techniques for Regiochemical Confirmation
The two primary methods for determining the regiochemistry of reactions involving this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most common and versatile technique for determining molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of atomic connectivity and spatial relationships.
-
¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For substituted this compound, the chemical shifts and coupling constants of the aromatic protons are highly informative.
-
¹³C NMR: Carbon NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms and their electronic environment. The chemical shifts of the aromatic carbons are sensitive to the nature and position of substituents.
-
¹⁹F NMR: Fluorine NMR is a particularly powerful tool for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1] The chemical shifts of the fluorine atoms are highly sensitive to their environment, making ¹⁹F NMR an excellent probe for changes in substitution on the aromatic ring.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary carbons and functional groups.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveal through-space correlations between protons that are close in proximity, regardless of their bonding. This is invaluable for confirming the relative positions of substituents.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule in the solid state.[3] It is considered the "gold standard" for structural determination, providing precise bond lengths, bond angles, and torsion angles. If a suitable single crystal of a reaction product can be obtained, its structure can be definitively determined, confirming the regiochemistry of the reaction.
Comparative Analysis: NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (single crystal) |
| Information | Connectivity, spatial proximity, dynamic processes | Absolute 3D structure, bond lengths/angles |
| Sample Req. | Soluble, ~1-10 mg | High-quality single crystal |
| Time | Hours to days | Days to weeks (including crystallization) |
| Ambiguity | Can sometimes be ambiguous without 2D data | Unambiguous structural determination |
| Throughput | Relatively high | Low |
Illustrative Example: Hypothetical Bromination of this compound
Let's consider the electrophilic bromination of this compound. The strong activating effect of the amino group would likely direct the incoming bromine to the ortho position (C2 or C6). However, steric hindrance from the adjacent fluorine atoms might play a role. The two likely products are Methyl 2-bromo-4-amino-3,5-difluorobenzoate (Product A) and Methyl 6-bromo-4-amino-3,5-difluorobenzoate (Product A) (which are identical due to symmetry), and potentially a product where substitution occurs at a different position.
Here's how the analytical techniques would be used to differentiate the possible products:
Workflow for Regiochemical Confirmation
Caption: Workflow for confirming the regiochemistry of reactions.
Expected NMR Data for the Starting Material and Potential Product
The following table summarizes the expected NMR characteristics that would help differentiate the starting material from a potential brominated product.
| Compound | ¹H NMR (Aromatic Region) | ¹⁹F NMR | Key HMBC Correlations | Key NOESY/ROESY Correlations |
| This compound | One singlet (or two closely coupled doublets) | One singlet | Aromatic H to C=O; NH₂ to C3/C5 | Aromatic H to NH₂ |
| Methyl 2-bromo-4-amino-3,5-difluorobenzoate (Product A) | One singlet | Two distinct signals | Aromatic H to C=O; NH₂ to C3/C5 and C-Br | Aromatic H to NH₂; Aromatic H to MeO |
X-ray Crystallography Data
For definitive confirmation, single-crystal X-ray diffraction of a suitable crystal of the product would provide the exact atomic positions. A study on the closely related ethyl 4-amino-3,5-difluorobenzoate has been published, confirming its structure and providing a reference for bond lengths and angles.[3]
| Parameter | Ethyl 4-amino-3,5-difluorobenzoate[3] |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| C-F Bond Lengths | ~1.35 Å |
| C-N Bond Length | ~1.37 Å |
| C=O Bond Length | ~1.21 Å |
This crystallographic data serves as an excellent benchmark for confirming the structures of new derivatives.
Experimental Protocols
General NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
1D NMR Acquisition
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Usually requires fewer scans than ¹³C NMR due to the high sensitivity of the ¹⁹F nucleus.
2D NMR Acquisition (General Parameters)
The following diagram outlines a typical decision-making process for which 2D NMR experiments to run.
Caption: Decision tree for selecting 2D NMR experiments.
-
HMBC: Optimized for a long-range coupling constant of 8-10 Hz.
-
NOESY: A mixing time of 500-800 ms is typically suitable for small molecules.
Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using appropriate software.
Conclusion
Confirming the regiochemistry of reactions involving this compound requires a multi-faceted analytical approach. While 1D NMR provides initial and often sufficient evidence, a combination of 2D NMR experiments, particularly HMBC and NOESY, is highly recommended for unambiguous assignment. For definitive proof, especially in the case of unexpected reaction outcomes or for publication in high-impact journals, single-crystal X-ray crystallography is the ultimate tool. By employing the techniques outlined in this guide, researchers can confidently determine the structure of their reaction products, ensuring the integrity of their synthetic work and advancing their research and development goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalytic Performance for Reactions Involving Methyl 4-amino-3,5-difluorobenzoate: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient functionalization of fluorinated aromatic compounds is a critical step in the synthesis of novel pharmaceuticals and advanced materials. Methyl 4-amino-3,5-difluorobenzoate presents a unique scaffold with potential for diverse chemical transformations. However, a comprehensive survey of peer-reviewed literature and chemical databases reveals a notable scarcity of specific experimental data directly comparing the performance of various catalysts in reactions where this molecule is a primary reactant.
This guide, therefore, aims to provide a foundational understanding of the potential catalytic pathways applicable to this compound. While direct comparative data for this specific substrate is limited, we can infer potential catalytic systems and reaction types based on the well-established reactivity of its core functional groups: the aromatic amine and the fluorinated benzene ring. The primary reaction anticipated for this molecule is the N-arylation of its amino group via the Buchwald-Hartwig amination.
Potential Catalytic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. In this reaction, the amino group of this compound would be coupled with an aryl halide or triflate. The choice of catalyst, specifically the palladium source and the phosphine ligand, is crucial for achieving high yields and reaction efficiency.
Below is a generalized experimental workflow for screening catalysts for the Buchwald-Hartwig amination of this compound with a generic aryl bromide.
Figure 1: Generalized workflow for catalyst screening in Buchwald-Hartwig amination.
Hypothetical Catalyst Performance Comparison
While specific data for this compound is unavailable, we can construct a hypothetical comparison table based on catalyst performance in similar Buchwald-Hartwig aminations of electron-deficient anilines. This table is intended for illustrative purposes to guide catalyst selection for initial screening.
| Catalyst System (Pd Pre-catalyst + Ligand) | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield Range (%) | Key Considerations |
| Pd(OAc)₂ + XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100-110 | 12-24 | 70-95 | Broad substrate scope, good for sterically hindered partners. |
| Pd₂(dba)₃ + SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane | 80-100 | 16-24 | 65-90 | Effective for a wide range of aryl and heteroaryl halides. |
| Pd(OAc)₂ + RuPhos | K₃PO₄ | t-BuOH or Toluene | 100-110 | 12-24 | 75-98 | Often shows high activity and good functional group tolerance. |
| PdCl₂(dppf) | NaOtBu | Toluene or THF | 90-110 | 18-36 | 50-85 | An older generation catalyst, may be less effective for challenging substrates. |
Note: This data is generalized from literature on analogous reactions and should be used as a starting point for optimization. Actual performance with this compound will require experimental validation.
Experimental Protocols
A generalized protocol for a catalyst screening experiment is provided below. Researchers should adapt this protocol based on the specific aryl halide and catalyst system being investigated.
General Protocol for Buchwald-Hartwig Amination Screening:
-
Reaction Setup: In a glovebox, to a series of oven-dried reaction vials, add the aryl halide (0.5 mmol), this compound (0.6 mmol), and the base (e.g., sodium tert-butoxide, 0.7 mmol).
-
Catalyst Addition: To each vial, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (2 mL) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield.
Logical Relationship of Key Reaction Components
The success of the Buchwald-Hartwig amination is dependent on the interplay between the palladium source, the ligand, the base, and the solvent. The following diagram illustrates these relationships.
Figure 2: Interdependence of components in a cross-coupling reaction.
Future Outlook
While direct comparative studies on the catalytic reactions of this compound are currently lacking, the principles of modern cross-coupling chemistry provide a strong framework for initiating such investigations. The protocols and catalyst systems outlined in this guide offer a robust starting point for researchers aiming to explore the synthetic utility of this fluorinated building block. It is anticipated that catalyst systems employing bulky, electron-rich phosphine ligands will be most effective for the N-arylation of this substrate. Further research in this area would be highly valuable to the chemical and pharmaceutical sciences.
Head-to-head comparison of different synthetic routes to Methyl 4-amino-3,5-difluorobenzoate.
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-3,5-difluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The strategic placement of fluorine atoms and the amino group on the benzene ring imparts unique electronic and physiological properties, making it a valuable intermediate in drug discovery. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyanation of a Halogenated Aniline | Route 2: Reduction of a Nitro Precursor |
| Starting Material | 4-bromo-2,6-difluoroaniline | 3,5-difluorobenzoic acid |
| Number of Steps | 3 | 3 |
| Overall Yield (approx.) | ~28% | High (individual steps have high yields) |
| Key Reagents | CuCN, NaOH, H2SO4, Methanol | HNO3/H2SO4, Methanol, H2/Pd-C |
| Safety Considerations | Use of highly toxic CuCN | Use of strong nitrating acids |
| Scalability | Potentially limited by CuCN use and waste disposal | Generally scalable |
Route 1: Synthesis via Cyanation of 4-bromo-2,6-difluoroaniline
This route commences with the cyanation of a commercially available halogenated aniline, followed by hydrolysis of the resulting nitrile to a carboxylic acid, and concludes with esterification.
Logical Workflow for Route 1
The impact of fluorine substitution on the binding affinity of resulting compounds.
A Comparative Guide for Drug Discovery Professionals
The introduction of fluorine into molecular scaffolds is a premier strategy in modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the subtle yet profound modulation of a compound's physicochemical and pharmacokinetic properties.[1][2] One of the most critical effects of fluorination is its influence on binding affinity to biological targets. This guide provides a comparative analysis of how fluorine substitution can alter binding affinity, supported by quantitative data and detailed experimental protocols.
Mechanisms of Action: How Fluorine Influences Binding
Fluorine's impact on binding affinity is not monolithic; it arises from a combination of direct and indirect effects that can either enhance or, in some cases, diminish the potency of a ligand. The rational design of fluorinated compounds requires a deep understanding of these underlying mechanisms.[1]
Key mechanistic factors include:
-
Modulation of Electrostatics and Hydrogen Bonding: As the most electronegative element, fluorine acts as a weak hydrogen bond acceptor. While C-F bonds rarely drive binding affinity on their own, they can significantly alter the electronic landscape of a molecule.[3] This can strengthen or reorient existing hydrogen bond networks with the protein target, including those mediated by water molecules.
-
Conformational Control: The introduction of fluorine can lead to significant conformational changes in a molecule due to electrostatic interactions (attraction or repulsion) with other functional groups. This can pre-organize a ligand into a bioactive conformation that is more favorable for binding.[3][4]
-
Enhanced Lipophilicity and Hydrophobic Interactions: Fluorination generally increases a molecule's lipophilicity.[1][2] This can improve hydrophobic interactions within the binding pocket of a target protein, contributing to a more favorable binding energy. This effect is particularly notable with trifluoromethyl (-CF3) groups.
-
Alteration of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups (making them less basic).[4] This change in ionization state at physiological pH can profoundly impact the electrostatic interactions crucial for binding to a target receptor.
Data Presentation: Quantitative Impact on Binding Affinity
The strategic placement of fluorine can lead to dramatic changes in binding affinity. The following table summarizes several case studies, comparing the binding affinities of parent compounds with their fluorinated analogs.
| Compound Pair (Parent vs. Fluorinated) | Target Protein | Binding Affinity (Parent) | Binding Affinity (Fluorinated) | Fold Change in Affinity/Potency |
| Naphthyridine vs. Enoxacin | Bacterial DNA Gyrase | - | - | ~15x Increase in gyrase activity[1] |
| BRAF Inhibitor vs. 2-Fluoro Analog | BRAF Enzyme | - | - | Improvement in enzyme activity & potency[3] |
| N-(4-Sulfamylbenzoyl)benzylamine (SBB) vs. Fluorinated SBB Analogs | Carbonic Anhydrase II | Kd = 2.1 nM | Kd < 3 nM | Maintained high affinity with altered electrostatics[5][6] |
| 5-HT1A Ligand vs. 5-Fluoro Analog | 5-HT1A Receptor | - | - | Retained Potency [7] |
| 5-HT1A Ligand vs. 6- or 7-Fluoro Analog | 5-HT1A Receptor | - | - | Deteriorated intrinsic activity[7] |
Note: Direct binding affinity values (Kd, Ki, IC50) are often presented in primary literature. Review articles, as cited, frequently summarize these findings in terms of fold change or qualitative improvement.
Experimental Protocols: Measuring Binding Affinity
Accurately quantifying the binding affinity is crucial to evaluating the impact of fluorine substitution. Isothermal Titration Calorimetry (ITC) is considered a gold-standard technique because it directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) in a single label-free experiment.[8][9]
Generalized Protocol for Isothermal Titration Calorimetry (ITC):
-
Sample Preparation:
-
Express and purify the target protein to the highest possible standard.
-
Synthesize and purify the parent and fluorinated ligands.
-
Prepare a sufficient quantity of buffer (e.g., PBS or HEPES, pH 7.4). Both the protein and ligand solutions must be in identical, degassed buffer to minimize heats of dilution.[10]
-
Accurately determine the concentrations of the protein and ligand solutions. For reliable results, concentrations need to be precise.[9]
-
-
Instrument Setup:
-
Loading Samples:
-
Titration Experiment:
-
Perform an initial small injection (e.g., 2 µL) to displace any material from the syringe tip, which is typically discarded from the data analysis.[8]
-
Proceed with a series of subsequent injections (e.g., 20-30 injections of 10 µL each) with adequate spacing between them (e.g., 150 seconds) to allow the signal to return to baseline.[8]
-
-
Data Analysis:
-
The raw data appears as a series of heat spikes corresponding to each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., one set of sites) to determine the Kd, n, and ΔH.[11]
-
Other Key Methodologies:
-
Surface Plasmon Resonance (SPR): An optical technique that measures changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand, providing real-time kinetic data (kon, koff) and affinity (Kd).[12][13][14]
-
19F NMR Spectroscopy: A powerful tool for studying fluorinated compounds. Changes in the 19F chemical shift or relaxation rates upon addition of a target protein can be used to confirm binding and, through titration experiments, quantify affinity.[15][16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Research Portal [scholarlyworks.adelphi.edu]
- 16. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape: A Comparative Guide to In Vitro Assays for Methyl 4-amino-3,5-difluorobenzoate Derivatives
For researchers, scientists, and drug development professionals, understanding the inherent stability of a new chemical entity is a critical early step in the path to a viable therapeutic. This guide provides a comparative overview of key in vitro stability assays essential for the characterization of compounds derived from Methyl 4-amino-3,5-difluorobenzoate. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and design of appropriate stability studies.
The stability of a drug candidate profoundly influences its pharmacokinetic profile, efficacy, and safety. Early assessment of metabolic, plasma, and chemical stability allows for the timely identification of liabilities and the strategic design of more robust molecules. This guide focuses on three fundamental in vitro assays:
-
Metabolic Stability in Human Liver Microsomes: Evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[1][2][3]
-
Plasma Stability: Assesses the compound's stability in the presence of plasma enzymes, such as esterases and amidases.[4][5][6]
-
Chemical Stability: Determines the compound's intrinsic stability under various pH conditions, mimicking the physiological range from the gastrointestinal tract to systemic circulation.
Comparative Stability Data
The following tables summarize the in vitro stability data for three hypothetical derivatives of this compound (Compounds A, B, and C) compared to a reference compound, Verapamil (a known CYP3A4 substrate), and a control known to be susceptible to plasma esterases.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 45.2 | 15.3 |
| Compound B | > 60 | < 11.5 |
| Compound C | 15.8 | 43.8 |
| Verapamil | 22.5 | 30.8 |
Table 2: Stability in Human Plasma
| Compound | Percent Remaining at 120 min | Half-life (t½, min) |
| Compound A | 92.5% | > 240 |
| Compound B | 88.1% | > 240 |
| Compound C | 35.7% | 75.4 |
| Propantheline | < 10% | < 30 |
Table 3: Chemical Stability in pH Buffers
| Compound | Percent Remaining after 4 hours at 37°C | ||
| pH 3.0 | pH 7.4 | pH 9.0 | |
| Compound A | 98.2% | 99.1% | 97.5% |
| Compound B | 97.5% | 98.8% | 96.9% |
| Compound C | 99.0% | 99.5% | 98.7% |
Experimental Workflows and Logical Relationships
To visualize the experimental process and the decision-making logic based on the stability data, the following diagrams are provided.
Detailed Experimental Protocols
Metabolic Stability in Human Liver Microsomes
-
Purpose: To assess the metabolic stability of compounds in human liver microsomes, providing an indication of their susceptibility to Phase I metabolism.[2]
-
Materials:
-
Test compounds and reference compound (Verapamil)
-
Human Liver Microsomes (pooled, mixed gender)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
-
-
Procedure:
-
Prepare a 1 µM working solution of the test and reference compounds in 0.1 M phosphate buffer.
-
In a 96-well plate, add the microsomal suspension to the compound working solution to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN with IS.[2]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein concentration).
-
Stability in Human Plasma
-
Purpose: To evaluate the stability of compounds in human plasma, identifying susceptibility to enzymatic degradation by hydrolases and esterases.[4][6]
-
Materials:
-
Test compounds and reference compound (Propantheline)
-
Pooled Human Plasma (heparinized)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
-
-
Procedure:
-
Prepare a 1 µM working solution of the test and reference compounds in PBS.
-
In a 96-well plate, add plasma to the compound working solution (e.g., 9:1 plasma to compound solution ratio).
-
Incubate the plate at 37°C with gentle agitation.[4]
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold ACN with IS to precipitate proteins.[4][6]
-
Centrifuge the plate.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
If significant degradation is observed, calculate the half-life as described for the microsomal stability assay.
-
Chemical Stability in pH Buffers
-
Purpose: To assess the intrinsic chemical stability of a compound across a range of pH values.
-
Materials:
-
Test compounds
-
Buffer solutions at various pH values (e.g., pH 3.0, 7.4, and 9.0)
-
Acetonitrile (ACN)
-
96-well plates, incubator, LC-MS/MS system.
-
-
Procedure:
-
Prepare a 10 µM working solution of the test compounds in each pH buffer.
-
Incubate the plates at 37°C.
-
At specified time points (e.g., 0 and 4 hours), take an aliquot and dilute with ACN to stop any further degradation.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at the final time point relative to the 0-hour time point for each pH condition.
-
By employing these standardized in vitro stability assays, researchers can efficiently triage and prioritize compounds with favorable stability profiles, ultimately accelerating the drug discovery and development process. The fluorinated nature of the this compound scaffold may influence metabolic stability, and early assessment is therefore crucial.[7][8]
References
- 1. nuvisan.com [nuvisan.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-amino-3,5-difluorobenzoate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds is paramount. Methyl 4-amino-3,5-difluorobenzoate, a fluorinated aromatic amine, requires careful consideration to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its appropriate disposal.
Immediate Safety and Handling
Before beginning any disposal process, ensure that all relevant safety protocols are in place. This includes having a designated waste accumulation area and the appropriate personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that minimizes environmental release and adheres to institutional and regulatory guidelines.
1. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.[1] Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting the waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
3. Spill Management:
-
In the event of a small spill, trained personnel wearing appropriate PPE should handle the cleanup.
-
Absorb the spilled material with an inert absorbent material, such as vermiculite or sand.
-
Collect the absorbed material into the designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1][3]
-
The collected waste must be disposed of through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration.[4][5][6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][7]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 4-amino-3,5-difluorobenzoate
This guide provides critical safety, handling, and disposal information for Methyl 4-amino-3,5-difluorobenzoate, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical. The following information is synthesized from safety data for structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Summary
This compound and its analogs are considered hazardous. They may be harmful if swallowed, in contact with skin, or if inhaled. These compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[5][6][7] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5][6][8] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to inspect gloves before use and to wear two pairs for added protection.[5][6][8] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron/Suit | To prevent skin contact with clothing.[5][8] |
| Respiratory Protection | NIOSH-approved Respirator (if required) | To be used if engineering controls do not maintain airborne concentrations below exposure limits or during emergency situations. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5][9] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
| Procedure | Guideline |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood.[5][6][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][10] Avoid contact with skin, eyes, and clothing.[5][10] Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the work area.[8][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5] |
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][8] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[5][7][10] |
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of contents/container to an approved waste disposal plant.[9][12] Do not empty into drains.[10][11] |
| Contaminated PPE | Dispose of as hazardous waste in a designated, labeled container. |
| Spills | For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[6][8] For major spills, evacuate the area and follow emergency procedures. |
Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate
The following is a detailed methodology for a key experiment involving a similar compound, which can be adapted for this compound.
Objective: To synthesize Ethyl 4-amino-3,5-difluorobenzoate from 4-amino-3,5-difluorobenzoic acid.
Materials:
-
4-amino-3,5-difluorobenzoic acid
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-3,5-difluorobenzoic acid in ethanol.
-
Add a catalytic amount of sulfuric acid to the solution.
-
Reflux the reaction mixture for 10 hours.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (4 x 300 mL).
-
Dry the combined organic phase with sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the final product.[13]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow diagram.
References
- 1. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Methyl 4-amino-2,6-difluorobenzoate | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
